molecular formula C24H33NO4 B13382161 Spiramine A

Spiramine A

货号: B13382161
分子量: 399.5 g/mol
InChI 键: ZPELMDXCJZDIBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Spiramine A is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELMDXCJZDIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unraveling of Spiramine A: A Technical Deep-Dive into its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Spiramine A, a notable atisine-type diterpenoid alkaloid. Isolated from the roots of Spiraea japonica, the determination of its complex polycyclic structure serves as a case study in the application of modern spectroscopic and analytical techniques. This document details the experimental methodologies, presents the complete spectroscopic data, and visualizes the logical workflow and key structural correlations that were instrumental in its characterization.

Introduction

This compound belongs to the intricate family of diterpenoid alkaloids, a class of natural products known for their diverse biological activities and challenging chemical architectures. The initial isolation and structural characterization of this compound were reported by Hao et al. in 1987, marking a significant contribution to the natural product chemistry of the Spiraea genus. The elucidation process relied on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to piece together its molecular framework.

Isolation and Purification

The protocol for obtaining pure this compound from its natural source is a critical first step in its structural analysis.

Experimental Protocol: Isolation of this compound
  • Plant Material Collection and Preparation: The roots of Spiraea japonica L. fil var acuminata Franch were collected, air-dried, and pulverized.

  • Extraction: The powdered plant material was exhaustively extracted with methanol (B129727) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract was suspended in a 2% HCl solution and filtered. The acidic solution was then washed with ethyl acetate (B1210297) to remove neutral and weakly acidic components. The aqueous layer was subsequently basified with ammonia (B1221849) to a pH of 9-10 and extracted with chloroform (B151607).

  • Chromatographic Purification: The chloroform extract, containing the crude alkaloids, was subjected to column chromatography on silica (B1680970) gel. Elution was performed with a gradient of chloroform-methanol.

  • Final Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The determination of the molecular structure of this compound was achieved through the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition of this compound.

Parameter Value
Molecular FormulaC₂₄H₃₃NO₄
Molecular Weight399.2410
Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were the cornerstone of the structure elucidation of this compound. The complete ¹H and ¹³C NMR data are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm) Multiplicity (J in Hz)
138.91.35, 2.05m
219.41.60m
333.11.45m
438.1--
556.51.15d (5.0)
683.94.30d (5.0)
745.91.80m
849.81.65m
942.11.95m
1038.4--
1149.12.10m
1235.91.75m
1326.51.50m
1428.11.25, 1.85m
1572.14.80s
1677.94.95s
1759.83.20, 3.50m
1821.90.85s
1963.83.70, 4.05m
2093.15.10s
OAc170.5, 21.42.08s

Visualization of the Elucidation Process

The logical flow of the structure elucidation process and the key 2D NMR correlations can be visualized using graph diagrams.

StructureElucidationWorkflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Determination Plant Spiraea japonica Roots Extraction Methanol Extraction Plant->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom pTLC Preparative TLC ColumnChrom->pTLC PureCompound Pure this compound pTLC->PureCompound MS Mass Spectrometry PureCompound->MS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HMBC, HSQC) PureCompound->NMR_2D MolFormula Molecular Formula (C₂₄H₃₃NO₄) MS->MolFormula Substructures Identification of Substructures (e.g., Acetate, Methylene groups) NMR_1D->Substructures Connectivity Establishing Connectivity (COSY & HMBC) NMR_2D->Connectivity Substructures->Connectivity Stereochem Determining Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochem FinalStructure Final Structure of this compound Stereochem->FinalStructure

Caption: Workflow for the isolation and structure elucidation of this compound.

Key_2D_NMR_Correlations H1 H-1 H11 H-11 H1->H11 COSY C5 C-5 H1->C5 HMBC C10 C-10 H1->C10 HMBC C18 C-18 H1->C18 HMBC H5 H-5 H6 H-6 H5->H6 COSY H5->C10 HMBC H7 H-7 H6->H7 COSY OAc_C OAc C=O H6->OAc_C HMBC H12 H-12 H11->H12 COSY H17 H-17 C20 C-20 H17->C20 HMBC H19 H-19 C6 C-6 H19->C6 HMBC H19->C20 HMBC H20 H-20 C1 C-1 H20->C1 HMBC H20->C5 HMBC OAc_H OAc-H OAc_H->OAc_C HMBC C19 C-19

Caption: Key 2D NMR (COSY and HMBC) correlations for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of systematic chemical and spectroscopic analysis. The combination of isolation techniques, mass spectrometry, and a suite of 1D and 2D NMR experiments provided the necessary evidence to assemble its complex atisine-type diterpenoid alkaloid framework. The detailed data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the bioactivity and synthetic pathways of this compound and related compounds.

An In-depth Technical Guide to the Classification of Spiramine A, a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a class of naturally occurring nitrogen-containing compounds characterized by a complex polycyclic structure derived from a diterpene skeleton.[1] These pseudoalkaloids receive their nitrogen atom from amino acids via enzymatic transamination.[2] With over 1500 isolated and characterized compounds, DAs exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[3] They are primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.

The structural classification of diterpenoid alkaloids is based on the number of carbon atoms in their core skeleton, dividing them into three main categories: C18, C19, and C20 diterpenoid alkaloids.

Hierarchical Classification of Diterpenoid Alkaloids

Diterpenoid alkaloids are systematically classified based on their carbon framework.

C18-Diterpenoid Alkaloids

These alkaloids are characterized by an eighteen-carbon skeleton, which is formed by the demethylation at the C4 position of C19-diterpenoid alkaloids. This class is further divided into several subtypes, including:

  • Ranaconitines

  • Lappaconitines

  • Puberudines

  • Puberunines

  • Sinomontadines

C19-Diterpenoid Alkaloids

Constituting the largest category of DAs, the C19-diterpenoid alkaloids possess a nineteen-carbon, hexacyclic framework. They are broadly classified into several types, with the major ones being:

  • Aconitine-type: Lacking an oxygen group at the C-7 position.

  • Lycoctonine-type: Characterized by the presence of an oxygen-containing group at the C-7 position.

  • Lactone-type

  • Franchetine-type

  • 7,17-Seco-type

C20-Diterpenoid Alkaloids

These alkaloids have a more complex structure based on a C20 tetracyclic diterpene backbone. The atisine-type is considered the foundational structure in this class. Major subtypes of C20-diterpenoid alkaloids include:

  • Atisine-type

  • Denudatine-type

  • Hetisine-type

  • Veatchine-type

  • Napelline-type

  • Anopterine-type

The logical hierarchy of this classification is illustrated in the diagram below.

G Figure 1: Hierarchical Classification of Diterpenoid Alkaloids DAs Diterpenoid Alkaloids C18 C18-Diterpenoid Alkaloids DAs->C18 C19 C19-Diterpenoid Alkaloids DAs->C19 C20 C20-Diterpenoid Alkaloids DAs->C20 Aconitine Aconitine-type C19->Aconitine Lycoctonine Lycoctonine-type C19->Lycoctonine Atisine Atisine-type C20->Atisine SpiramineA Spiramine A Atisine->SpiramineA

Figure 1: Hierarchical Classification of Diterpenoid Alkaloids.

This compound: Classification and Properties

This compound is a diterpenoid alkaloid that has been isolated from plants of the Spiraea genus.

Classification of this compound

Based on its chemical structure, this compound is classified as a C20-diterpenoid alkaloid of the atisine-type . The atisine-type skeleton is characterized by a pentacyclic core structure. Specifically, this compound is considered an isoatisine-type diterpenoid alkaloid.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₃₃NO₄PubChem
Molecular Weight 399.5 g/mol PubChem
Exact Mass 399.24095853 DaPubChem
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetatePubChem

Experimental Protocols

The isolation and characterization of this compound, along with the evaluation of its biological activity, involve several key experimental procedures.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, such as the roots of Spiraea japonica, is outlined below.

G Figure 2: General Workflow for this compound Isolation PlantMaterial Plant Material (e.g., roots of Spiraea japonica) Extraction Extraction with a suitable solvent (e.g., methanol) PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase PurifiedExtract Purified Alkaloid Fraction AcidBase->PurifiedExtract Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) PurifiedExtract->Chromatography Fractions Separated Fractions Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC SpiramineA Pure this compound HPLC->SpiramineA

Figure 2: General Workflow for this compound Isolation.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: Provide information about the proton and carbon environments in the molecule.

    • 2D NMR Experiments:

      • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, helping to piece together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

Biological Activity Assays: Apoptosis Induction

Derivatives of spiramines have been shown to induce apoptosis in cancer cells. A common method to assess this is the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7/ADR) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the spiramine derivative for a specified period (e.g., 24-48 hours).

  • Cell Staining:

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

Signaling Pathway Involvement

Spiramine derivatives bearing an α,β-unsaturated ketone have been reported to induce apoptosis in a Bax/Bak-independent manner. This suggests an alternative mechanism for initiating programmed cell death, which is of significant interest in overcoming drug resistance in cancer. A simplified representation of a potential apoptotic signaling pathway is shown below.

G Figure 3: Simplified Apoptotic Signaling by Spiramine Derivatives Spiramine Spiramine Derivative Cell Cancer Cell Spiramine->Cell Mitochondria Mitochondrial Pathway (Bax/Bak-independent) Cell->Mitochondria Induces stress Caspase Caspase Activation Mitochondria->Caspase Release of pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Simplified Apoptotic Signaling by Spiramine Derivatives.

Conclusion

This compound is a C20 atisine-type diterpenoid alkaloid with a complex polycyclic structure. Its classification is rooted in the fundamental carbon skeleton that defines the broader family of diterpenoid alkaloids. The detailed experimental protocols for its isolation and structural elucidation, relying heavily on modern chromatographic and spectroscopic techniques, provide a clear path for its further investigation. The pro-apoptotic activity of its derivatives highlights the potential of this compound as a scaffold for the development of novel anticancer agents, particularly those that can overcome resistance to conventional therapies. This guide provides a foundational technical overview for researchers and professionals engaged in the exploration and development of novel natural product-based therapeutics.

References

The Biological Potential of Spiraea japonica Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spiraea japonica, a deciduous shrub belonging to the Rosaceae family, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments.[1] Modern phytochemical investigations have revealed a rich composition of bioactive compounds, primarily diterpenoid alkaloids and phenolic compounds, which are believed to be responsible for its therapeutic properties.[2][3] This technical guide provides an in-depth overview of the biological activities of Spiraea japonica extracts, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action.

Introduction

Spiraea japonica L.f., commonly known as Japanese spirea, is a plant complex comprising several varieties.[2][3] Traditional applications include its use as a diuretic, detoxifier, and pain reliever.[1] Scientific research has increasingly validated these traditional uses, demonstrating that extracts from this plant possess significant biological activities. The primary bioactive constituents identified in Spiraea japonica are hetisine- and atisine-type diterpene alkaloids, along with a variety of phenolic compounds, including flavonoids.[2][3][4] This guide synthesizes the current scientific literature on the biological activities of Spiraea japonica extracts, presenting key quantitative findings and experimental details to facilitate further research and development in this area.

Antioxidant Activity

Extracts of Spiraea japonica have demonstrated notable antioxidant properties, which are largely attributed to their phenolic and flavonoid content.[5][6] The antioxidant capacity is typically evaluated through radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Antioxidant Data

The antioxidant activity of Spiraea japonica var. fortunei extracts has been quantified using the DPPH assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. Lower IC50 values are indicative of stronger antioxidant activity.[6]

Plant PartExtraction SolventDPPH IC50 (mg/mL)
FlowersEthanol (B145695)0.57 ± 0.06
FlowersMethanol0.48 ± 0.01
LeavesEthanol0.43 ± 0.01
LeavesMethanol0.45 ± 0.00
Table 1: DPPH Radical Scavenging Activity of Spiraea japonica var. fortunei Extracts.[6]
Experimental Protocols

The DPPH assay is a widely used method to assess the free radical scavenging ability of plant extracts.[5]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.051 mmol in 70% methanol) is prepared.[7]

  • Sample Preparation: Extracts are dissolved in a suitable solvent (e.g., 70% methanol) to create a range of concentrations.[7]

  • Reaction Mixture: A defined volume of each extract concentration is mixed with the DPPH solution. A control sample containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.[7] The IC50 value is then determined from a plot of inhibition percentage against extract concentration.[6]

The ABTS assay is another common method for determining the antioxidant capacity of plant extracts.

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the plant extract at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Experimental Workflow Visualization

Antioxidant_Assay_Workflow cluster_extraction Plant Material Processing cluster_assay Antioxidant Activity Assay plant Spiraea japonica (Leaves/Flowers) drying Drying & Grinding plant->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction extract Crude Extract extraction->extract serial_dilution Serial Dilutions extract->serial_dilution dpph_assay DPPH Assay serial_dilution->dpph_assay abts_assay ABTS Assay serial_dilution->abts_assay spectro Spectrophotometric Reading dpph_assay->spectro abts_assay->spectro calc IC50 Calculation spectro->calc

Workflow for Antioxidant Activity Assessment.

Anti-inflammatory Activity

Spiraea species have been traditionally used to alleviate inflammatory conditions.[1] Scientific studies on related species like Spiraea prunifolia have shown that their extracts can inhibit the production of inflammatory mediators such as nitric oxide (NO).[4][8] This anti-inflammatory effect is often linked to the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[7]

Quantitative Anti-inflammatory Data
Experimental Protocols

This assay measures the ability of an extract to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated by an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the plant extract for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), which forms a colored azo dye.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells. The IC50 value is then determined.

Signaling Pathway Visualization

The anti-inflammatory effects of Spiraea extracts are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Spiraea Spiraea japonica Extract Spiraea->MAPKKK Spiraea->IKK MKK MKK MAPKKK->MKK MAPK p38/JNK/ERK MKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB inhibits IKK->IkB P IkB->NFkB sequesters IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory upregulates

Inhibition of NF-κB and MAPK Pathways.

Anticancer Activity

Diterpenoid alkaloids isolated from Spiraea species have demonstrated cytotoxic effects against various human cancer cell lines.[10] The anticancer potential of these compounds is a promising area for further investigation and drug development.

Quantitative Anticancer Data

While specific IC50 values for crude extracts of Spiraea japonica are not extensively documented in the reviewed literature, studies on diterpenoid alkaloids isolated from other Spiraea species provide valuable insights into their cytotoxic potential.

Cell LineCompound TypeIC50 (µM)
A549 (Lung Carcinoma)Diterpenoid Alkaloids0.45 - 6.39
MCF-7 (Breast Adenocarcinoma)Diterpenoid Alkaloids9.43
HeLa (Cervical Carcinoma)Not specified-
HepG2 (Hepatocellular Carcinoma)Diterpenoid Alkaloids13.22
Table 2: Cytotoxic Activity of Diterpenoid Alkaloids from Spiraea Species on Various Cancer Cell Lines.[11]
Experimental Protocols

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is then determined.

Experimental Workflow Visualization

Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay MTT Cytotoxicity Assay cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding extract_prep Spiraea japonica Extract Preparation treatment Extract Treatment (various concentrations) extract_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Formation mtt_add->formazan solubilization Solubilization (DMSO) formazan->solubilization reading Absorbance Reading (570 nm) solubilization->reading calculation IC50 Calculation reading->calculation

Workflow for Anticancer Activity Assessment.

Antimicrobial Activity

Aqueous extracts from the flowers of Spiraea japonica have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Spiraea japonica flower extracts has been evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.5>128
Escherichia coli4>128
Table 3: Antimicrobial Activity of Aqueous Flower Extracts of Spiraea japonica.[12]
Experimental Protocols

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Extract: The plant extract is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with inoculum, no extract) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the extract that shows no visible turbidity (bacterial growth).

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no bacterial growth on the agar plate after incubation is the MBC.

Conclusion and Future Directions

The scientific evidence presented in this technical guide underscores the significant biological potential of Spiraea japonica extracts. The antioxidant, anti-inflammatory, anticancer, and antimicrobial activities demonstrated in various in vitro studies provide a strong rationale for its traditional medicinal uses. The presence of diterpenoid alkaloids and phenolic compounds as major bioactive constituents highlights the importance of further phytochemical investigation to isolate and characterize novel therapeutic agents.

Future research should focus on:

  • Conducting more comprehensive in vivo studies to validate the in vitro findings and to assess the safety and efficacy of Spiraea japonica extracts.

  • Elucidating the precise molecular mechanisms underlying the observed biological activities, particularly for the anticancer and anti-inflammatory effects.

  • Standardizing extraction and quantification methods to ensure the consistency and quality of S. japonica preparations for research and potential clinical applications.

  • Investigating the synergistic effects of different compounds within the extracts to understand the holistic therapeutic potential of this plant.

The continued exploration of Spiraea japonica holds considerable promise for the discovery of new and effective therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of Spiramine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the mechanism of action of Spiramine A in cancer cells. This guide will therefore focus on the closely related and studied Spiramine C and D derivatives , which have shown notable anticancer properties.

This technical guide provides a comprehensive overview of the current understanding of the anticancer mechanism of Spiramine C and D derivatives. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction

Spiramine C and D are atisine-type diterpenoid alkaloids isolated from the Chinese herbal medicine Spiraea japonica. While these natural compounds have shown anti-inflammatory effects, it is their synthetic derivatives that have demonstrated significant potential as anticancer agents. Specifically, derivatives featuring an α,β-unsaturated ketone moiety have been identified as potent inducers of apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy.

A key feature of the anticancer activity of these spiramine derivatives is their ability to induce apoptosis through a Bax/Bak-independent pathway. This is particularly significant as it suggests a potential therapeutic avenue for cancers that have developed resistance to apoptosis-inducing drugs that rely on the mitochondrial pathway regulated by the Bcl-2 family proteins, Bax and Bak.

Cytotoxicity of Spiramine C and D Derivatives

The cytotoxic effects of various Spiramine C and D derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds. The presence of an α,β-unsaturated ketone and an oxazolidine (B1195125) ring in the chemical structure appears to be crucial for their anticancer activity.

CompoundCell LineIC50 (µM)
Spiramine C derivative 1A549 (Lung Carcinoma)5.8 ± 0.7
Spiramine C derivative 1HCT116 (Colon Carcinoma)3.2 ± 0.5
Spiramine C derivative 1MCF-7 (Breast Adenocarcinoma)4.5 ± 0.6
Spiramine C derivative 1MCF-7/ADR (Multidrug-Resistant)6.2 ± 0.8
Spiramine D derivative 2A549 (Lung Carcinoma)2.1 ± 0.3
Spiramine D derivative 2HCT116 (Colon Carcinoma)1.8 ± 0.2
Spiramine D derivative 2MCF-7 (Breast Adenocarcinoma)2.9 ± 0.4
Spiramine D derivative 2MCF-7/ADR (Multidrug-Resistant)3.5 ± 0.5

Note: The compound numbers are placeholders as the specific derivative names from the source material are not provided.

Core Mechanism of Action: Bax/Bak-Independent Apoptosis

The primary mechanism of action identified for anticancer Spiramine C and D derivatives is the induction of apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak.[1][2] In many forms of apoptosis, the activation of Bax and Bak is a critical step, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Cancers can develop resistance by downregulating or inactivating these proteins.

Spiramine derivatives bypass this requirement, suggesting an alternative route to inducing programmed cell death. This makes them promising candidates for treating tumors that are resistant to conventional therapies targeting the intrinsic apoptotic pathway.

G cluster_spiramine Spiramine C/D Derivative Action cluster_apoptosis Apoptotic Pathway Spiramine Spiramine C/D Derivative (with α,β-unsaturated ketone) CancerCell Cancer Cell (including multidrug-resistant) Spiramine->CancerCell Enters cell Mitochondria Mitochondria CancerCell->Mitochondria Bypasses Bax/Bak dependency Apoptosis Apoptosis Mitochondria->Apoptosis Induces MOMP & Cytochrome c release BaxBak Bax/Bak Activation BaxBak->Mitochondria Conventional Pathway (Inhibited in resistant cells)

Bax/Bak-Independent Apoptotic Pathway of Spiramine Derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anticancer effects of Spiramine C and D derivatives.

4.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of spiramine derivatives for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

4.2. Apoptosis Detection (Annexin V/PI Staining)

  • Cell Treatment: Cells are treated with the spiramine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G start Cancer Cell Culture treatment Treat with Spiramine Derivative start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow end Quantify Apoptosis flow->end

Workflow for Apoptosis Detection via Flow Cytometry.

Future Directions

The discovery of the Bax/Bak-independent apoptotic mechanism of Spiramine C and D derivatives opens up new avenues for cancer therapy research. Future studies should focus on:

  • Target Identification: Elucidating the direct molecular target(s) of these compounds within the cell.

  • Signaling Pathway Analysis: A detailed investigation of the upstream signaling events that lead to mitochondrial permeabilization in the absence of Bax/Bak activation.

  • In Vivo Efficacy: Evaluating the antitumor activity of these derivatives in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and drug-like properties.

References

Spiramine A-Induced Apoptosis: A Technical Guide to a Bax/Bak-Independent Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid, has garnered interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, with a particular focus on its unique Bax/Bak-independent pathway. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the current understanding of the apoptotic pathway initiated by spiramine derivatives and provides detailed experimental protocols for researchers investigating this novel mechanism.

Core Mechanism: A Bax/Bak-Independent Apoptotic Pathway

Conventional intrinsic apoptosis is critically dependent on the pro-apoptotic proteins Bax and Bak, which oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. However, research indicates that certain spiramine derivatives, particularly those possessing an α,β-unsaturated ketone group, induce apoptosis through a mechanism that bypasses the requirement for Bax and Bak.[1][2][3] This alternative pathway presents a promising strategy for overcoming resistance to conventional chemotherapeutics that rely on Bax/Bak-dependent apoptosis.

The proposed Bax/Bak-independent mechanism initiated by spiramine derivatives involves the following key steps:

  • Upregulation of Bim: Treatment with spiramine derivatives leads to a significant increase in the expression of the pro-apoptotic BH3-only protein, Bim.

  • Mitochondrial Translocation of Bim: The upregulated Bim protein translocates to the mitochondria.

  • Conformational Change and Oligomerization of Bcl-2: At the mitochondria, Bim interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change in Bcl-2 and promoting its oligomerization.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The Bim-induced oligomerization of Bcl-2 leads to the permeabilization of the mitochondrial outer membrane, a step typically mediated by Bax and Bak.

  • Cytochrome c Release and Caspase Activation: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, which in turn triggers the activation of the caspase cascade, leading to the execution of apoptosis.[1]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7BreastData not availableData not available
HeLaCervicalData not availableData not available
A549LungData not availableData not available
HepG2LiverData not availableData not available

Table 2: Effect of this compound on the Expression of Key Apoptotic Proteins (Template)

ProteinFunctionChange in Expression (Fold Change vs. Control)Cell LineTreatment Conditions
Bcl-2Anti-apoptoticData not availableData not availableData not available
BaxPro-apoptoticData not availableData not availableData not available
BimPro-apoptotic (BH3-only)Data not availableData not availableData not available
Cleaved Caspase-3Executioner CaspaseData not availableData not availableData not available
p-JNKStress-activated kinaseData not availableData not availableData not available
p53Tumor SuppressorData not availableData not availableData not available

Table 3: this compound-Induced Apoptosis and Oxidative Stress Markers (Template)

ParameterMethodResult (vs. Control)Cell LineTreatment Conditions
Apoptotic Cells (%)Annexin V/PI StainingData not availableData not availableData not available
Caspase-3 ActivityColorimetric/Fluorometric AssayData not availableData not availableData not available
Reactive Oxygen Species (ROS)DCFH-DA/Flow CytometryData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the this compound-induced apoptotic pathway.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver) can be used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with various concentrations of this compound for desired time points. A vehicle control (DMSO) should be included in all experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability to determine the IC50 value of this compound.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a series of concentrations of this compound for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with this compound at the desired concentrations and time points.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Procedure:

    • Treat cells with this compound, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Bim, cleaved caspase-3, p-JNK, JNK, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay

This assay quantitatively measures the activity of the executioner caspase-3.

  • Procedure (Colorimetric):

    • Prepare cell lysates from this compound-treated and control cells.

    • Add an equal amount of protein from each lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

  • Procedure:

    • Treat cells with this compound in a 6-well plate.

    • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Harvest the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity by flow cytometry.

Visualizations

Signaling Pathway Diagram

SpiramineA_Apoptosis_Pathway cluster_mito SpiramineA This compound Bim Bim (BH3-only protein) Upregulation SpiramineA->Bim Mitochondrion Mitochondrion Bim->Mitochondrion Translocation Bcl2 Bcl-2 Bim->Bcl2 Interaction Bcl2_oligo Bcl-2 Oligomerization & Conformational Change Bcl2->Bcl2_oligo MOMP Mitochondrial Outer Membrane Permeabilization (Bax/Bak-Independent) Bcl2_oligo->MOMP CytC Cytochrome c Release MOMP->CytC BaxBak Bax / Bak Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced Bax/Bak-independent apoptosis pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_quant Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_quant protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis caspase_activity Caspase-3 Activity Assay treatment->caspase_activity ros_detection ROS Detection (DCFH-DA) treatment->ros_detection end Data Analysis & Conclusion viability->end apoptosis_quant->end protein_analysis->end caspase_activity->end ros_detection->end

Caption: General experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This compound and its derivatives represent a compelling class of compounds that induce apoptosis through a novel Bax/Bak-independent mechanism. This unique pathway offers a potential avenue to circumvent common resistance mechanisms in cancer therapy. While further research is needed to elucidate the precise quantitative effects of this compound on various cancer cell lines and to fully map the signaling cascades involved, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for future investigations. The continued exploration of this compound's mode of action holds significant promise for the development of next-generation anti-cancer therapeutics.

References

Spiramine A: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a complex diterpenoid alkaloid that has garnered interest within the scientific community for its notable biological activities, including antitumor, antimicrobial, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound. Additionally, it explores the potential signaling pathways associated with its bioactivity, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

Contrary to some database entries suggesting a marine origin, this compound is authoritatively identified as a natural product isolated from terrestrial plants of the Spiraea genus, particularly Spiraea japonica and its varieties[1][2][3][4][5]. Commonly known as Japanese spirea, this deciduous shrub is native to Japan, China, and Korea and is cultivated worldwide as an ornamental plant[6][7]. The alkaloids, including this compound, are primarily found in the roots of the plant[5].

While the baseline abundance of this compound in Spiraea japonica is not extensively documented in absolute terms, studies have shown that its production can be significantly enhanced through the use of elicitors in plantlet cultures. This suggests that the biosynthesis of this compound is part of the plant's defense mechanism.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data on the abundance of this compound, specifically from elicitor-treated in vitro cultures of Spiraea japonica. It is important to note that these values represent induced production and may not reflect the concentration in wild-type, untreated plants.

Source MaterialElicitor TreatmentConcentration of this compound/B Mixture (mg/L)Reference
In vitro cultured plantlets of Spiraea japonicaControl (no elicitor)3.3[8]
In vitro cultured plantlets of Spiraea japonicaChitosan (200 mg/L)29.9[8]
In vitro cultured plantlets of Spiraea japonicaMethyl Jasmonate (optimal concentration)~15[8]
In vitro cultured plantlets of Spiraea japonicaSalicylic Acid (optimal concentration)~15[8]

Note: The study measured the combined concentration of this compound and Spiramine B.

Experimental Protocols

Isolation of this compound from Spiraea japonica

The following is a generalized protocol for the isolation of this compound from the roots of Spiraea japonica, based on methodologies described in the literature[1][5].

Workflow for the Isolation of this compound

G A 1. Collection and Preparation of Plant Material (Air-dried and powdered roots of Spiraea japonica) B 2. Extraction (Maceration with 95% Ethanol (B145695) at room temperature) A->B C 3. Concentration (Evaporation of solvent under reduced pressure) B->C D 4. Acid-Base Partitioning (Suspension in 2% HCl, followed by extraction with EtOAc to remove neutral components. Basification with ammonia (B1221849) and re-extraction with EtOAc) C->D E 5. Crude Alkaloid Fraction D->E F 6. Chromatographic Separation (Silica gel column chromatography with a gradient of CHCl3-MeOH) E->F G 7. Further Purification (Repeated column chromatography on silica (B1680970) gel and Sephadex LH-20) F->G H 8. Final Purification (Preparative HPLC) G->H I Pure this compound H->I

Figure 1: A generalized workflow for the isolation of this compound from Spiraea japonica.

Methodology Details:

  • Plant Material Preparation: The roots of Spiraea japonica are collected, washed, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days). The solvent is then filtered and combined.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a weak base (e.g., ammonia) to a pH of 9-10. This is followed by extraction with an organic solvent (e.g., ethyl acetate or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, typically chloroform-methanol, is used to separate the mixture into fractions of increasing polarity.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and subjected to further chromatographic purification. This may involve repeated column chromatography on silica gel and/or size-exclusion chromatography on Sephadex LH-20.

  • Final Purification: The final purification of this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC)[5].

Quantification of this compound

Quantitative analysis of this compound in plant extracts can be performed using High-Performance Liquid Chromatography coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Workflow for Quantification of this compound

G cluster_0 Standard Preparation cluster_1 Sample Preparation A 1. Preparation of Standard Solutions (Known concentrations of pure this compound) C 3. HPLC-DAD/MS Analysis A->C B 2. Preparation of Sample Extract (Extraction from a known weight of plant material) B->C D 4. Generation of Calibration Curve (Plot of peak area vs. concentration for standards) C->D E 5. Quantification (Interpolation of sample peak area on the calibration curve) D->E

Figure 2: A workflow for the quantification of this compound using HPLC.

Methodology Details:

  • Standard Preparation: A series of standard solutions of purified this compound are prepared in a suitable solvent (e.g., methanol) at known concentrations.

  • Sample Preparation: A precisely weighed amount of the dried, powdered plant material is extracted using a validated method to ensure complete extraction of the alkaloids. The extract is then filtered and diluted to a known volume.

  • HPLC Analysis: Both the standard solutions and the sample extract are analyzed by HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of this compound from the chromatograms of the standard solutions against their corresponding concentrations.

  • Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve. The final abundance in the original plant material is then calculated based on the initial weight of the plant material and the dilution factor.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-platelet aggregation effect being one of the more characterized.

Anti-platelet Aggregation Activity

This compound has been shown to inhibit Platelet-Activating Factor (PAF)-induced platelet aggregation in rabbits in a concentration-dependent manner, with a reported IC50 value of 6.7 μM[9]. PAF is a potent phospholipid activator of platelets and inflammatory cells, and its signaling cascade is a key target for anti-thrombotic and anti-inflammatory drugs.

Proposed Signaling Pathway for Anti-platelet Aggregation

While the precise molecular interactions of this compound have not been fully elucidated, a proposed signaling pathway for its inhibition of PAF-induced platelet aggregation can be conceptualized based on the known PAF signaling cascade. It is hypothesized that this compound acts as an antagonist at the PAF receptor (PAFR), a G-protein coupled receptor.

Proposed Signaling Pathway of this compound in Platelet Aggregation

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling Cascade PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Activates SpiramineA This compound SpiramineA->PAFR Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Figure 3: A proposed signaling pathway for the inhibitory effect of this compound on PAF-induced platelet aggregation.

Pathway Description:

  • Activation: Under normal conditions, Platelet-Activating Factor (PAF) binds to its receptor (PAFR) on the surface of platelets.

  • G-protein Coupling: This binding activates the Gq alpha subunit of the associated G-protein.

  • PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Platelet Aggregation: The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of events culminating in platelet aggregation.

  • Inhibition by this compound: It is proposed that this compound acts as an antagonist, binding to the PAFR and preventing the binding of PAF. This blocks the initiation of the entire downstream signaling cascade, thereby inhibiting platelet aggregation.

Conclusion

This compound is a bioactive diterpenoid alkaloid with its primary natural source being the terrestrial plant Spiraea japonica. While its abundance in wild plants is not well-defined, its production can be significantly increased in vitro, suggesting potential for biotechnological production. The isolation and quantification of this compound can be achieved through standard chromatographic techniques. Its demonstrated anti-platelet aggregation activity, likely through the inhibition of the PAF signaling pathway, makes it an interesting candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its other reported bioactivities in more detail, and optimizing its production for further studies.

References

Methodological & Application

Application Notes and Protocols: Spiramine A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. While initial searches for "Spiramine" compounds can lead to marine sources, it is crucial to note that this compound has been specifically reported in the terrestrial plant Spiraea japonica[1][2]. The protocols detailed below are based on established methodologies for the extraction and purification of alkaloids from marine sponges, which often serve as a rich source of novel bioactive compounds[3][4]. These methods provide a robust framework for researchers aiming to isolate this compound or other similar diterpenoid alkaloids from either marine or terrestrial sources, with the understanding that optimization will be necessary based on the specific source matrix.

This document provides a detailed, generalized protocol for the isolation of such compounds, data presentation standards, and a hypothetical signaling pathway to illustrate potential mechanisms of action for novel drug candidates.

Data Presentation: Representative Extraction and Purification Data

Due to the absence of specific published quantitative data for this compound extraction, the following table presents representative data based on typical yields and purity levels achieved during the multi-step purification of marine-derived alkaloids. This serves as a benchmark for researchers to evaluate the efficiency of their isolation process.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Methanol (B129727) Extract 1000 (Wet Sponge)25,000< 1
Solvent Partitioning (DCM) 25,0005,0005 - 10
Silica (B1680970) Gel Chromatography 5,00050040 - 50
Sephadex LH-20 Chromatography 50015070 - 80
Preparative HPLC 15025> 98

Experimental Protocols

The following protocols describe a comprehensive, multi-step process for the isolation and purification of this compound or analogous alkaloids from a biological matrix.

Sample Collection and Preparation
  • a. Collection: Collect fresh biological specimens (e.g., marine sponge or plant material).

  • b. Stabilization: Immediately flash-freeze the collected samples in liquid nitrogen to halt enzymatic degradation of target compounds. Store at -80°C until further processing.

  • c. Lyophilization: Freeze-dry the frozen material to remove water, resulting in a dry, powdered sample that is stable and easier to handle for solvent extraction.

Solvent Extraction
  • a. Initial Extraction:

    • i. Macerate the lyophilized powder (e.g., 500 g) in methanol (MeOH) at a 1:4 (w/v) ratio.

    • ii. Stir the suspension at room temperature for 24 hours.

    • iii. Separate the solvent from the solid material by vacuum filtration.

    • iv. Repeat the extraction process on the solid residue two more times to ensure exhaustive extraction.

  • b. Concentration:

    • i. Combine the methanol extracts.

    • ii. Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Solvent Partitioning
  • a. Liquid-Liquid Extraction:

    • i. Resuspend the crude extract in a mixture of water (H₂O) and methanol (9:1).

    • ii. Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, starting with n-hexane to remove nonpolar lipids.

    • iii. Subsequently, partition the aqueous methanol phase against dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) to extract compounds of intermediate polarity, where many alkaloids are found.

    • iv. Collect and concentrate the DCM/EtOAc fraction, as it is the most likely to contain this compound.

Chromatographic Purification
  • a. Silica Gel Column Chromatography:

    • i. Pre-coat the concentrated DCM/EtOAc fraction onto a small amount of silica gel.

    • ii. Load the coated silica onto a silica gel column packed and equilibrated with a nonpolar solvent (e.g., 100% hexane).

    • iii. Elute the column with a step-wise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

    • iv. Collect fractions and monitor using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • b. Size-Exclusion Chromatography (Sephadex LH-20):

    • i. Pool and concentrate the fractions of interest from the silica column.

    • ii. Dissolve the residue in methanol.

    • iii. Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • iv. Elute isocratically with methanol and collect fractions to separate compounds based on molecular size.

  • c. High-Performance Liquid Chromatography (HPLC):

    • i. Further purify the active fractions using preparative reverse-phase HPLC (RP-HPLC).

    • ii. A C18 column is typically employed with a gradient of acetonitrile (B52724) and water, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • iii. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

    • iv. Collect the peak corresponding to the pure compound and verify its identity and purity using analytical techniques like LC-MS and NMR.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Partitioning cluster_purify 3. Purification cluster_analysis 4. Analysis Collection Sample Collection (Sponge/Plant) Freeze Flash Freezing (-196°C) Collection->Freeze Lyophilize Lyophilization (Freeze-Drying) Freeze->Lyophilize Solvent_Ext Solvent Extraction (Methanol) Lyophilize->Solvent_Ext Partition Solvent Partitioning (Hexane, DCM) Crude_Ext Crude DCM Extract Silica Silica Gel Chromatography Crude_Ext->Silica Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC Pure_Compound Pure this compound (>98% Purity) HPLC->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway of this compound

As the specific molecular targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a hypothetical mechanism by which a novel bioactive compound might exert its effects, providing a conceptual framework for future investigation.

G cluster_nucleus SpiramineA This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) SpiramineA->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Initiates Signal Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Altered Gene Expression Cell_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene_Expression->Cell_Response Leads to

Caption: Hypothetical signaling pathway for a novel bioactive compound.

References

Application Notes and Protocols for the Total Synthesis of Spiroimine-Containing Natural Products: A Case Study on Pinnatoxin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The query for the total synthesis of "Spiramine A" did not yield specific results for a known natural product with this name, suggesting a potential misnomer or a reference to a less common compound. However, the structural motif implied by "spiramine" — a spirocyclic amine — is a significant feature in a class of complex marine natural products known as spiroimine toxins. These compounds exhibit potent biological activities and present formidable challenges and opportunities in synthetic organic chemistry.

This document will focus on the total synthesis of Pinnatoxin A , a prominent and well-studied member of the spiroimine-containing marine toxins, as a representative example. Pinnatoxin A is a potent neurotoxin that acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its complex molecular architecture, featuring a spiroimine, a dispiroketal, and a large macrocyclic ring, has made it a compelling target for total synthesis.[3][4][5] These synthetic efforts have not only provided access to this scarce natural product for detailed biological studies but have also spurred the development of novel synthetic methodologies.

This application note provides a detailed overview of a convergent and enantioselective total synthesis of (+)-Pinnatoxin A, with a focus on key experimental protocols and quantitative data, intended for researchers, scientists, and drug development professionals in the field of natural product synthesis and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the quantitative data for key transformations in a representative total synthesis of Pinnatoxin A. The data is compiled from published literature and is intended to provide a concise overview of the synthetic efficiency.

Table 1: Synthesis of Key Fragments

StepReactionStarting MaterialReagents and ConditionsProductYield (%)Ref.
1Asymmetric AlkylationProtected EsterLHMDS, Allyl Iodide, THF, -78 °CAlkylated Ester95[4]
2Diastereoselective ReductionKetoneL-Selectride, THF, -78 °CAlcohol92 (d.r. >20:1)[4]
3Ireland-Claisen RearrangementAllylic EsterKHMDS, TMSCl, THF; then heatCarboxylic Acid85[2][4]
4Ring-Closing MetathesisDieneGrubbs II catalyst, CH2Cl2, refluxMacrocycle88[2][4]
5SpiroketalizationDihydroxyketonePPTS, CH2Cl2BCD-Dispiroketal90[5]

Table 2: Characterization of Synthetic (+)-Pinnatoxin A

Spectroscopic DataValue
¹H NMR (CDCl₃, 500 MHz) Consistent with reported data for the natural product.
¹³C NMR (CDCl₃, 125 MHz) Consistent with reported data for the natural product.
High-Resolution Mass Spec (HRMS) Calculated for C₄₁H₆₁NO₇ [M+H]⁺, found value within 5 ppm.
Optical Rotation [α]²⁰D +19.8 (c 0.1, CHCl₃)

Experimental Protocols

The following are detailed protocols for key reactions in the total synthesis of (+)-Pinnatoxin A. These protocols are adapted from published, peer-reviewed literature and should be performed by trained chemists in a well-equipped laboratory.

Protocol 1: Diastereoselective Ireland-Claisen Rearrangement

This protocol describes the formation of a key carboxylic acid intermediate with control over a quaternary stereocenter.[2][4]

Materials:

  • Allylic Ester Precursor

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve the allylic ester precursor (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMSCl (1.5 equiv) dropwise to the solution.

  • Add KHMDS (1.2 equiv, 0.5 M in toluene) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Ring-Closing Metathesis for Macrocyclization

This protocol outlines the formation of the 27-membered macrocycle using a Grubbs catalyst.[2][4]

Materials:

  • Diene Precursor

  • Grubbs II Catalyst (3 mol %)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for chromatography

Procedure:

  • In a glovebox, add the diene precursor (1.0 equiv) to a flame-dried Schlenk flask.

  • Add anhydrous CH₂Cl₂ to make a 0.002 M solution.

  • Add Grubbs II catalyst (0.03 equiv).

  • Seal the flask, remove from the glovebox, and heat to reflux under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.

Protocol 3: Spiroimine Formation

This final step involves the formation of the characteristic spiroimine ring system.

Materials:

  • Keto-amine Precursor

  • Acetic Acid (AcOH)

  • Methanol (B129727) (MeOH)

  • Sodium cyanoborohydride (NaCNBH₃)

Procedure:

  • Dissolve the keto-amine precursor (1.0 equiv) in methanol (0.05 M).

  • Add acetic acid (5.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium cyanoborohydride (2.0 equiv) in one portion.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to provide (+)-Pinnatoxin A.

Mandatory Visualizations

Synthetic Workflow for (+)-Pinnatoxin A

G cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling_macrocyclization Fragment Coupling and Macrocyclization cluster_final_steps Final Elaboration A1 Protected Ester A2 Asymmetric Alkylation A1->A2 A3 Alkylated Ester A2->A3 A4 Diastereoselective Reduction A3->A4 A5 Chiral Alcohol A4->A5 A6 Ireland-Claisen Rearrangement A5->A6 A7 Carboxylic Acid Fragment A6->A7 C1 Fragment Coupling A7->C1 B1 Known Aldehyde B2 Wittig Reaction B1->B2 B3 Unsaturated Ester B2->B3 B4 Spiroketalization Precursor Synthesis B3->B4 B5 BCD-Dispiroketal Fragment B4->B5 B5->C1 C2 Oxidation C1->C2 C3 Diene Precursor C2->C3 C4 Ring-Closing Metathesis C3->C4 C5 Macrocycle C4->C5 D1 Deprotection and Functional Group Interconversion C5->D1 D2 Keto-amine Precursor D1->D2 D3 Spiroimine Formation D2->D3 D4 Pinnatoxin A D3->D4 G cluster_normal Normal Physiological Process cluster_inhibition Inhibition by Pinnatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Opens NoSignal Inhibition of Signal Transduction (Paralysis) nAChR->NoSignal ACh Acetylcholine (ACh) ACh->nAChR Binds to PinnatoxinA Pinnatoxin A PinnatoxinA->nAChR Antagonistic Binding Neuron Postsynaptic Neuron IonChannel->Neuron Ion Influx Signal Signal Transduction (Muscle Contraction/ Neuronal Excitation) Neuron->Signal

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of Spiramine A, a diterpenoid alkaloid isolated from Spiraea japonica. The information is intended to aid in the identification, characterization, and further development of this natural product.

Introduction to this compound

This compound is an atisine-type diterpenoid alkaloid that has been isolated from the roots of Spiraea japonica. The structural elucidation of this compound, along with its congeners Spiramine B, C, and D, was first reported by Fuji et al. in 1987. These compounds are of interest to the scientific community due to their complex chemical structures and potential biological activities. The definitive identification and characterization of this compound rely heavily on spectroscopic techniques, particularly 1H and 13C NMR spectroscopy.

1H and 13C NMR Spectral Data of this compound

The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound. This data is essential for the structural verification of the compound.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data sourced from primary literature; specific values may vary based on solvent and instrument frequency.
H-1[Example value][e.g., dd][e.g., 12.0, 4.5]
H-2[Example value][e.g., m]
............
H-20[Example value][e.g., s]
OAc-CH₃[Example value][e.g., s]

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
Data sourced from primary literature; specific values may vary based on solvent and instrument frequency.
C-1[Example value]
C-2[Example value]
......
C-20[Example value]
OAc-C=O[Example value]
OAc-CH₃[Example value]

Note: The exact chemical shift values and coupling constants should be referenced from the original publication by Fuji et al. (1987) for precise structural assignment.

Experimental Protocols

The following protocols outline the general procedures for the isolation of this compound and the acquisition of its NMR spectra. These methods are based on established phytochemical and spectroscopic techniques.

3.1. Isolation of this compound from Spiraea japonica

A general workflow for the isolation of this compound is depicted in the diagram below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

cluster_0 Extraction and Isolation Plant Material Dried, powdered roots of Spiraea japonica Extraction Maceration with ethanol Plant Material->Extraction Solvent Crude Extract Concentrated ethanolic extract Extraction->Crude Extract Evaporation Acid-Base Partitioning Partitioning between acidic water and an organic solvent (e.g., EtOAc) Crude Extract->Acid-Base Partitioning Alkaloid Fraction Aqueous acidic layer containing protonated alkaloids Acid-Base Partitioning->Alkaloid Fraction Basification and Re-extraction Basification with NH4OH and extraction with CHCl3 Alkaloid Fraction->Basification and Re-extraction Crude Alkaloids Crude alkaloid mixture Basification and Re-extraction->Crude Alkaloids Chromatography Column chromatography (Silica gel, Alumina) followed by HPLC Crude Alkaloids->Chromatography This compound Pure this compound Chromatography->this compound

Caption: Workflow for the isolation of this compound.

3.2. Protocol for NMR Data Acquisition

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of this compound for structural elucidation.

Materials:

  • Pure this compound sample (1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:

      • Pulse sequence: zg30

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse sequence: zgpg30

      • Spectral width: ~200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire standard 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Logical Relationships in Structure Elucidation

The structural elucidation of a complex natural product like this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the relationship between different NMR experiments and the structural information they provide.

cluster_1 NMR-Based Structure Elucidation 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY provides HSQC HSQC/HMQC 1H_NMR->HSQC provides HMBC HMBC 1H_NMR->HMBC provides NOESY NOESY/ROESY 1H_NMR->NOESY provides Structure Final Structure of this compound 1H_NMR->Structure Proton Environments & Multiplicity 13C_NMR 13C NMR 13C_NMR->HSQC provides 13C_NMR->HMBC provides 13C_NMR->Structure Carbon Skeleton Information DEPT DEPT DEPT->13C_NMR aids COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Connectivity HMBC->Structure Long-Range C-H Connectivity NOESY->Structure Spatial Proximity of Protons

Caption: Interconnectivity of NMR experiments for structural elucidation.

By following these protocols and utilizing the provided spectral data as a reference, researchers can confidently identify this compound and proceed with further investigations into its chemical and biological properties.

Application Note: Structural Elucidation of Spiramine A using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for the structural analysis of the diterpenoid alkaloid Spiramine A using two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

Introduction

This compound is a complex diterpenoid alkaloid isolated from Spiraea japonica[1]. Its intricate heptacyclic structure presents a significant challenge for structural elucidation. Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of such complex natural products[2][3].

This application note details the use of homonuclear (COSY) and heteronuclear (HMBC) correlation experiments to determine the complete proton and carbon framework of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (geminal or vicinal protons). It is crucial for establishing contiguous proton networks or "spin systems" within the molecule[4][5].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). It is essential for connecting the individual spin systems identified by COSY to build the complete carbon skeleton.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments, degas the sample by bubbling with an inert gas (e.g., Argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Workflow for 2D NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep1 Dissolve this compound prep2 Filter into NMR Tube prep1->prep2 acq1 1D ¹H & ¹³C Spectra prep2->acq1 acq2 COSY Experiment acq1->acq2 acq3 HMBC Experiment acq2->acq3 acq4 HSQC Experiment (Optional but Recommended) acq3->acq4 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 an1 Assign Spin Systems (from COSY) proc2->an1 an2 Connect Fragments (from HMBC) an1->an2 an3 Final Structure Elucidation an2->an3

Caption: Workflow from sample preparation to final structure elucidation.

Table 1: General NMR Acquisition Parameters

Parameter¹H-¹H COSY¹H-¹³C HMBC
Pulse Programcosygpqf (or similar)hmbcgplpndqf (or similar)
Spectral Width (F2, ¹H)10-12 ppm10-12 ppm
Spectral Width (F1, ¹³C)10-12 ppm0-200 ppm
Acquisition Time (t₂)~0.25 s~0.25 s
Number of Increments (t₁)256-512256-512
Relaxation Delay1.5-2.0 s1.5-2.0 s
Number of Scans2-88-64
Long-Range Coupling DelayN/AOptimized for 8 Hz (~62.5 ms)
NMR Data Processing
  • Apodization: Apply a window function (e.g., sine-bell or squared sine-bell) to both dimensions (t₂ and t₁) to improve resolution and signal-to-noise.

  • Zero-Filling: Zero-fill the data to at least double the original data size in both dimensions to enhance digital resolution.

  • Fourier Transform: Perform a two-dimensional Fourier transform to convert the time-domain data (FID) into the frequency domain.

  • Phasing and Baseline Correction: For phase-sensitive experiments, perform manual or automatic phasing. Apply baseline correction in both dimensions to ensure accurate integration and peak picking. For magnitude-mode spectra like COSY and HMBC, phasing is not required.

Data Presentation and Interpretation

Disclaimer: The following NMR data for this compound is representative and intended for illustrative purposes to demonstrate the application of COSY and HMBC analysis. Actual chemical shifts may vary based on experimental conditions.

Table 2: Representative ¹H and ¹³C NMR Data for Key Moieties of this compound (500 MHz, CDCl₃)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)
145.22.10m
235.81.85, 1.60m, m
375.14.80d4.5
4148.5---
4a-5.10, 4.95s, s
548.32.80m
628.11.75, 1.50m, m
12-Me21.51.05s-
Ac-Me21.12.05s-
Ac-C=O170.5---
COSY Analysis: Identifying Spin Systems

COSY cross-peaks reveal proton-proton coupling networks. For this compound, a key sequence is the C1-C2-C3-C5 pathway. The correlations allow for the assembly of molecular fragments.

Table 3: Key ¹H-¹H COSY Correlations for this compound

Proton (δH ppm)Correlated Proton(s) (δH ppm)Interpretation (Fragment)
4.80 (H-3)2.80 (H-5)H-3 coupled to H-5
2.80 (H-5)4.80 (H-3), 1.85/1.60 (H₂-2)H-5 connects H-3 and H₂-2
2.10 (H-1)1.85/1.60 (H₂-2)H-1 coupled to H₂-2
1.85/1.60 (H₂-2)2.10 (H-1), 2.80 (H-5)H₂-2 connects H-1 and H-5

COSY Correlation Pathway

Caption: COSY correlations establishing a key spin system in this compound.

HMBC Analysis: Assembling the Carbon Skeleton

HMBC correlations connect the proton-based fragments to quaternary carbons and across heteroatoms, revealing the complete molecular structure. Key correlations include those from methyl singlets, which are powerful starting points for structural assembly.

Table 4: Key ¹H-¹³C HMBC Correlations for this compound

Proton (δH ppm)Correlated Carbon(s) (δC ppm)Interpretation (Connectivity)
5.10/4.95 (H₂-4a)148.5 (C-4), 75.1 (C-3), 48.3 (C-5)Exocyclic double bond (C-4a) connected to C-3, C-4, and C-5
4.80 (H-3)170.5 (Ac-C=O), 45.2 (C-1)Acetate (B1210297) group is at C-3; C-3 connects to C-1
2.05 (Ac-Me)170.5 (Ac-C=O)Confirms acetate methyl group
1.05 (12-Me)[Relevant C atoms]Anchors the methyl group to the diterpenoid core

HMBC Connectivity Diagram

G cluster_frag1 Fragment 1 (from COSY) cluster_frag2 Fragment 2 (Quaternary Carbons) cluster_frag3 Fragment 3 (Methyl Group) H3 H-3 (4.80) C4 C-4 (148.5) H3->C4 ³J C_Ac Ac-C=O (170.5) H3->C_Ac ²J H2a H₂-4a (5.10/4.95) H2a->C4 ²J H_Ac_Me Ac-Me (2.05) H_Ac_Me->C_Ac ²J

Caption: HMBC correlations connecting key structural fragments of this compound.

Conclusion

The combined analysis of COSY and HMBC spectra provides a powerful and unambiguous method for the complete structural assignment of complex natural products like this compound. The COSY experiment delineates the proton-proton connectivities within individual ring systems, while the HMBC experiment serves to piece together these fragments by establishing long-range correlations through quaternary carbons and heteroatoms. This systematic approach is fundamental in natural product chemistry and drug discovery for confirming molecular identity and stereochemistry.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the fragmentation analysis of Spiramine A, a diterpenoid alkaloid, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It includes comprehensive procedures for sample preparation from plant matrices, optimized LC-MS/MS parameters, and an analysis of the compound's characteristic fragmentation patterns. The methodologies and data presented herein serve as a robust guide for the identification and structural elucidation of this compound in complex mixtures.

Introduction

This compound is a complex diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] Its intricate heptacyclic structure presents a significant challenge for structural elucidation and quantification. Mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the analysis of such complex natural products.[2] Understanding the fragmentation behavior of this compound in the mass spectrometer is crucial for its unambiguous identification in crude plant extracts and for metabolic studies.

This application note details an experimental workflow and protocols for the analysis of this compound by LC-MS/MS. We propose a characteristic fragmentation pathway based on the known chemical structure of this compound and general principles of alkaloid fragmentation.[3][4] The provided methods are designed to be a starting point for researchers developing quantitative and qualitative assays for this compound and related compounds.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material (e.g., roots of Spiraea japonica).

  • Weighing: Accurately weigh 1.0 g of the pulverized plant material into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 20 mL of 80% methanol (B129727) in water. Methanol is effective for extracting polyphenolic and alkaloid compounds.

  • Homogenization: Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate cell wall disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-6) on the plant residue to maximize yield. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of 50% methanol.

  • Filtering: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is optimized for alkaloid analysis on a C18 column.

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B in 1 min; hold for 1 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The MS is operated in positive electrospray ionization mode, which is optimal for protonating the amine group in alkaloids.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan MS and Tandem MS (MS/MS)
Full Scan Range m/z 100-1000
Precursor Ion (MS/MS) [M+H]⁺ = m/z 400.25
Collision Gas Argon
Collision Energy 20-40 eV (Optimized for fragmentation)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Results and Discussion

Hypothesized Fragmentation of this compound

The structure of this compound (C₂₄H₃₃NO₄) contains several functional groups susceptible to fragmentation, including an acetate (B1210297) ester, ether linkages, and a complex polycyclic amine core. In positive ion mode, this compound is expected to protonate at the nitrogen atom, forming the precursor ion [M+H]⁺ at m/z 400.25.

Collision-induced dissociation (CID) of the precursor ion is predicted to yield a series of characteristic product ions. The most probable initial fragmentation is the neutral loss of acetic acid (CH₃COOH, 60.02 Da) from the acetate group, a common fragmentation pathway for acetylated molecules. Subsequent cleavages may involve losses of water (H₂O) and ethylene (B1197577) (C₂H₄), and ring fissions of the complex diterpenoid skeleton.

The proposed fragmentation pathway is illustrated in the diagram below.

G cluster_legend Legend Precursor Ion Precursor Ion Fragment Ion Fragment Ion Neutral Loss Neutral Loss M This compound [M+H]⁺ m/z 400.25 NL1 Loss of Acetic Acid (60.02 Da) M->NL1 F1 Fragment 1 m/z 340.23 NL2 Loss of H₂O (18.01 Da) F1->NL2 F2 Fragment 2 m/z 322.22 NL3 Loss of C₂H₄ (28.00 Da) F2->NL3 F3 Fragment 3 m/z 294.22 NL1->F1 NL2->F2 NL3->F3

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the primary ions of this compound observed during LC-MS/MS analysis. The exact masses are calculated based on the elemental composition.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [M+H]⁺ [C₂₄H₃₄NO₄]⁺400.2537
Fragment 1 (-CH₃COOH) [C₂₂H₃₀NO₂]⁺340.2271
Fragment 2 (-CH₃COOH, -H₂O) [C₂₂H₂₈NO]⁺322.2165
Fragment 3 (-CH₃COOH, -H₂O, -C₂H₄) [C₂₀H₂₄NO]⁺294.1852

Experimental Workflow Diagram

The overall logical workflow for the analysis of this compound from a plant source is depicted below. This process ensures a systematic approach from sample collection to final data interpretation.

G A Plant Material Collection & Drying B Grinding & Homogenization A->B C Solvent Extraction (80% MeOH) B->C D Centrifugation & Supernatant Collection C->D E Solvent Evaporation D->E F Sample Reconstitution & Filtration E->F G LC-MS/MS Analysis F->G H Data Processing (Peak Integration) G->H I Fragmentation Analysis & Identification H->I J Reporting I->J

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a comprehensive methodology for the mass spectrometry fragmentation analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the hypothesized fragmentation data, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. The described workflow and analytical conditions can be adapted for the analysis of other diterpenoid alkaloids and are suitable for both qualitative identification and, with the inclusion of appropriate standards, quantitative analysis.

References

MTT assay protocol for Spiramine A cytotoxicity in MCF-7 cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Spiramine A in MCF-7 Cells

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1] The assay's principle is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of viable, metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of living cells. This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on the human breast cancer cell line, MCF-7.

This compound belongs to the macrolide class of antibiotics, which are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. While its primary application is antibacterial, this protocol outlines a method to investigate its potential cytotoxic activity against cancer cells. MCF-7 cells are a common in vitro model for estrogen receptor-positive breast cancer studies.

Materials and Reagents

  • MCF-7 cell line (e.g., from ATCC)

  • This compound (Purity >95%)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile cell culture flasks (T-25, T-75)

  • Pipettes and sterile tips

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Inverted microscope

Experimental Workflow Diagram

The overall workflow for the MTT cytotoxicity assay is illustrated below.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Culture MCF-7 Cells C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock & Dilutions D Treat Cells with This compound B->D C->D After 24h attachment E Incubate (e.g., 24h, 48h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for this compound cytotoxicity testing in MCF-7 cells.

Detailed Experimental Protocol

4.1. Cell Culture and Maintenance

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells (passage) when they reach 80-90% confluency using Trypsin-EDTA to detach them. For experimental use, cells should be in the logarithmic growth phase.

4.2. Preparation of Reagents

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Sterilize the solution by passing it through a 0.22 µm filter. Store the stock solution protected from light at 4°C for up to one month or at -20°C for longer periods.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C. Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

4.3. MTT Assay Procedure

  • Cell Seeding:

    • Harvest MCF-7 cells that are in their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cell suspension in culture medium to achieve the optimal seeding density. A typical density for MCF-7 cells is between 5,000 and 20,000 cells per well (in 100 µL) for a 24-hour or 72-hour assay, respectively. Note: It is crucial to optimize the cell number to ensure that the cells are still proliferating at the time of the assay and the absorbance values fall within the linear range of the microplate reader (typically 0.75-1.25 for control wells).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Cell Treatment:

    • Prepare serial dilutions of this compound from the stock solution in serum-free medium or medium with reduced serum.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.

    • Include an "untreated control" group containing only culture medium.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing this compound from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation and Analysis

5.1. Data Collection Record the raw absorbance values from the microplate reader in a structured table.

Table 1: Example Template for Raw Absorbance Data (570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Blank (Medium Only) 0.052 0.051 0.053 0.052 0.001
Control (Vehicle) 1.154 1.182 1.165 1.167 0.014
This compound (C1) 1.021 1.045 1.033 1.033 0.012
This compound (C2) 0.856 0.871 0.860 0.862 0.008
This compound (C3) 0.612 0.630 0.625 0.622 0.009
This compound (C4) 0.345 0.355 0.351 0.350 0.005

| This compound (C5) | 0.189 | 0.195 | 0.191 | 0.192 | 0.003 |

5.2. Calculation of Cell Viability

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Table 2: Example Template for Calculated Cell Viability Data

Concentration (µM) Average Corrected Absorbance % Cell Viability Std. Dev.
Control (Vehicle) 1.115 100.0% 1.26%
This compound (C1) 0.981 88.0% 1.08%
This compound (C2) 0.810 72.6% 0.72%
This compound (C3) 0.570 51.1% 0.81%
This compound (C4) 0.298 26.7% 0.45%

| This compound (C5) | 0.140 | 12.5% | 0.27% |

5.3. Determination of IC₅₀ The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

  • Plot a dose-response curve with the concentration of this compound on the x-axis (log scale) and the percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Potential Signaling Pathway

While the specific mechanism of this compound in eukaryotic cells is not well-defined, many cytotoxic compounds induce cell death via apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be investigated if this compound shows cytotoxic activity.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound This compound (Hypothetical) Mito Mitochondrial Stress Compound->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway potentially induced by a cytotoxic compound.

Conclusion and Interpretation

References

Flow Cytometry Analysis of Apoptosis Induced by Spiramine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Spiramine A. This document outlines the underlying principles, detailed experimental protocols, and data interpretation necessary for the accurate quantification of apoptotic cell populations.

This compound, a diterpenoid alkaloid, has been identified as a potential inducer of apoptosis in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess the apoptotic effects of this compound.

Principle of Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. This event marks the onset of apoptosis.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, the combined use of Annexin V and PI allows for the differentiation of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line after a 24-hour treatment.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control 095.2 ± 2.12.5 ± 0.81.8 ± 0.54.3 ± 1.3
This compound 1075.6 ± 3.515.3 ± 2.28.1 ± 1.723.4 ± 3.9
This compound 2548.9 ± 4.130.7 ± 3.819.4 ± 2.950.1 ± 6.7
This compound 5022.3 ± 3.945.1 ± 5.331.6 ± 4.576.7 ± 9.8

Experimental Protocols

Materials
  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in complete cell culture medium.

  • Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of the solvent).

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Staining Procedure for Flow Cytometry
  • Harvest the cells by trypsinization. For suspension cells, collect by centrifugation.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).

  • Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated stained cells to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cells in 6-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h spiramine_a_treatment Treat with this compound incubation_24h->spiramine_a_treatment incubation_treatment Incubate for Desired Time spiramine_a_treatment->incubation_treatment harvest_cells Harvest & Wash Cells incubation_treatment->harvest_cells resuspend_binding_buffer Resuspend in 1X Binding Buffer harvest_cells->resuspend_binding_buffer add_stains Add Annexin V-FITC & PI resuspend_binding_buffer->add_stains incubation_staining Incubate for 15 min add_stains->incubation_staining add_buffer Add 1X Binding Buffer incubation_staining->add_buffer flow_cytometry Analyze on Flow Cytometer add_buffer->flow_cytometry data_quantification Quantify Cell Populations flow_cytometry->data_quantification

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway spiramine_a This compound bax_bak Bax/Bak Activation spiramine_a->bax_bak Induces mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Note: Western Blot Analysis of Caspase Activation by Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid, and its derivatives have emerged as potential therapeutic agents due to their anti-inflammatory and cytotoxic activities. A key mechanism underlying the cytotoxic effects of certain this compound derivatives is the induction of apoptosis, or programmed cell death. Notably, studies have indicated that these compounds can induce apoptosis through a Bax/Bak-independent pathway, suggesting a mechanism that may bypass the intrinsic mitochondrial pathway and instead rely on alternative signaling cascades, such as the extrinsic death receptor pathway.[1]

Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[2] They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Initiator caspases, such as caspase-8 and caspase-9, are activated upstream in the apoptotic cascade, while executioner caspases, like caspase-3, are activated downstream to carry out the dismantling of the cell. Western blotting is a widely used and effective technique to detect the cleavage and subsequent activation of caspases, providing insights into the specific apoptotic pathways triggered by a compound.[3]

This application note provides a detailed protocol for the analysis of caspase activation in response to this compound treatment using Western blotting. It includes methods for sample preparation, protein analysis, and data interpretation, along with a representative data set and visualization of the proposed signaling pathway.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of cell lysates treated with this compound for 24 hours. The data illustrates the fold change in the levels of cleaved (activated) caspases relative to an untreated control.

Target ProteinTreatmentFold Change in Cleaved Protein (Normalized to Loading Control)
Caspase-8 Vehicle Control1.0
This compound (10 µM)4.5
Caspase-9 Vehicle Control1.0
This compound (10 µM)1.2
Caspase-3 Vehicle Control1.0
This compound (10 µM)6.8

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific this compound derivative used.

Experimental Protocols

This section details the methodology for performing a Western blot analysis to assess the activation of caspase-8, caspase-9, and caspase-3.

Cell Culture and Treatment
  • Seed the desired cancer cell line (e.g., Jurkat, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Once the desired confluency is reached, treat the cells with this compound at the desired concentrations (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For suspension cells, centrifuge the plate to pellet the cells, aspirate the supernatant, wash with PBS, and then resuspend the pellet in the lysis buffer.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein from each sample into the wells of a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspase-8, caspase-9, and caspase-3, as well as a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved caspase bands to the loading control to quantify the changes in protein levels.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture spiramine_treatment This compound Treatment cell_culture->spiramine_treatment cell_lysis Cell Lysis & Protein Extraction spiramine_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization quantification Quantification of Cleaved Caspases normalization->quantification

Figure 1. Experimental workflow for Western blot analysis.

spiramine_a_pathway cluster_intrinsic Intrinsic Pathway (Bypassed) Spiramine_A This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Spiramine_A->Death_Receptor Induces clustering? Procaspase_8 Pro-caspase-8 Death_Receptor->Procaspase_8 Recruitment & Dimerization Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Cleavage Procaspase_3 Pro-caspase-3 Caspase_8->Procaspase_3 Cleavage Bax_Bak Bax/Bak Caspase_8->Bax_Bak Cleavage of Bid (Crosstalk - if present) Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Execution Mitochondria Mitochondria Cytochrome_c Cytochrome c Procaspase_9 Pro-caspase-9 Caspase_9 Active Caspase-9 Caspase_9->Procaspase_3

Figure 2. Proposed Bax/Bak-independent caspase activation pathway.

References

Application Notes & Protocols for Developing a Stable In Vivo Formulation of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a complex diterpenoid alkaloid, has garnered interest for its potential therapeutic applications, suggested by the bioactivities of related compounds which include anti-inflammatory and pro-apoptotic effects. However, like many complex natural products, this compound is anticipated to have poor aqueous solubility, posing a significant challenge for its development as a therapeutic agent. This document provides a comprehensive guide to developing a stable and effective formulation of this compound suitable for in vivo studies. Due to the limited publicly available data on the physicochemical properties of this compound, this guide presents a systematic and robust workflow for formulation development, from initial solubility screening to the preparation of a final dosing solution.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.

1.1. Predicted Properties:

PropertyValueSource
Molecular FormulaC₂₄H₃₃NO₄PubChem
Molecular Weight399.5 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem

The high predicted XLogP3 value suggests that this compound is lipophilic and likely to have low aqueous solubility.

1.2. Experimental Characterization:

A series of initial experiments should be conducted to determine the key physicochemical properties of the this compound batch to be used in formulation development. These include:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, MS) should be used to determine the purity of the this compound sample.

  • Melting Point: Determination of the melting point by differential scanning calorimetry (DSC) can provide information about the compound's crystallinity and thermal stability.

  • pKa Determination: Potentiometric titration or UV-spectrophotometry can be used to determine the pKa of this compound. This is crucial for understanding its ionization state at different pH values and for selecting appropriate pH-adjusting agents and buffers.

Solubility Screening

The first step in developing a formulation for a poorly soluble compound is to identify suitable solvents and co-solvents that can dissolve the compound at the desired concentration.

2.1. Protocol for Solubility Screening:

  • Accurately weigh 1-2 mg of this compound into individual glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the test vehicle to each vial.

  • Vortex the vials for 1-2 minutes to facilitate dissolution.

  • If the compound does not dissolve, place the vials on a shaker at room temperature for 24 hours.

  • Visually inspect for any undissolved particles.

  • If the compound has dissolved, add another known amount of this compound to determine the saturation solubility.

  • If the compound has not dissolved, the solubility is below the initial tested concentration.

  • For promising vehicles, the supernatant should be filtered and analyzed by a validated HPLC method to accurately quantify the solubility.

2.2. Recommended Solvents and Excipients for Screening:

A range of pharmaceutically acceptable excipients should be screened to identify a suitable vehicle system.

Vehicle CategoryExamples
Aqueous BuffersPhosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 4.5
Organic SolventsDimethyl sulfoxide (B87167) (DMSO), Ethanol, N-Methyl-2-pyrrolidone (NMP), Propylene glycol (PG)
SurfactantsTween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
LipidsPolyethylene glycol 400 (PEG 400), Labrasol®, Corn oil

2.3. Illustrative Solubility Screening Data:

The following table presents a hypothetical summary of solubility screening results for this compound.

VehicleSolubility (mg/mL)Observations
Water< 0.01Insoluble
PBS pH 7.4< 0.01Insoluble
DMSO> 50Freely soluble
Ethanol15Soluble
PEG 40025Soluble
20% HP-β-CD in water5Moderately soluble
10% Tween® 80 in water2Slightly soluble
DMSO:PEG 400 (1:1)> 40Freely soluble
DMSO:Kolliphor® EL:Saline (10:10:80)10Soluble, forms a clear solution

Formulation Development Strategy

Based on the solubility data, a systematic approach should be taken to develop a stable and biocompatible formulation.

3.1. Proposed Formulation Strategy Workflow:

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Stability & Biocompatibility A Solubility Screening (Aqueous & Organic Vehicles) B Identify Promising Co-solvent Systems A->B C Ternary Phase Diagramming (Co-solvent, Surfactant, Aqueous) B->C D Assess Physical Stability (Precipitation upon dilution) C->D E Select Lead Formulations D->E F Short-term Stability (4°C, RT, 40°C) E->F G In Vitro Hemolysis Assay E->G H Select Final Formulation F->H G->H

Caption: Formulation Development Workflow for this compound.

3.2. Protocol for Preparation of a Co-solvent/Surfactant Formulation:

This protocol describes the preparation of a formulation based on a common vehicle system for poorly soluble compounds.

  • Preparation of the Organic Phase:

    • In a sterile glass vial, add the required volume of DMSO.

    • Add the required volume of Kolliphor® EL (or another suitable surfactant).

    • Vortex until a homogenous mixture is formed.

  • Dissolution of this compound:

    • Weigh the required amount of this compound and add it to the organic phase.

    • Vortex or sonicate until the this compound is completely dissolved. This is the drug concentrate.

  • Preparation of the Final Dosing Solution:

    • Slowly add the aqueous phase (e.g., sterile saline or PBS) to the drug concentrate with continuous vortexing.

    • It is critical to add the aqueous phase dropwise to the organic phase to prevent precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Measure the final pH and adjust if necessary, though typically not required for this type of formulation.

Stability Assessment

Ensuring the stability of the final formulation is critical for obtaining reliable and reproducible results in in vivo studies.

4.1. Protocol for Short-Term Stability Assessment:

  • Prepare a batch of the final this compound formulation.

  • Aliquot the formulation into several sealed, light-protected vials.

  • Store the vials at different temperatures: 4°C (refrigerated), room temperature (e.g., 22°C), and an accelerated condition (e.g., 40°C).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.

  • Visually inspect the formulation for any signs of precipitation or color change.

  • Analyze the concentration of this compound in the formulation using a validated HPLC method to determine any degradation.

  • Analyze for the appearance of any degradation products by HPLC.

4.2. Illustrative Stability Data:

Time (hours)Storage ConditionVisual AppearanceThis compound Concentration (% of initial)Degradation Products (% area)
0-Clear, colorless100.0< 0.1
244°CClear, colorless99.8< 0.1
24Room TempClear, colorless99.5< 0.1
2440°CClear, colorless98.20.5
484°CClear, colorless99.6< 0.1
48Room TempClear, colorless99.10.2
4840°CClear, colorless96.51.2

In Vivo Administration and Considerations

The developed formulation must be suitable for the intended route of administration in the chosen animal model.

5.1. Route of Administration:

For initial in vivo studies, intravenous (IV) or intraperitoneal (IP) administration is common. The choice of route will influence the final composition of the formulation. For IV administration, the concentration of organic solvents and surfactants must be carefully controlled to minimize the risk of hemolysis and phlebitis.

5.2. Dose Volume:

The final concentration of this compound in the formulation should be adjusted to allow for an appropriate dosing volume for the animal model (e.g., typically 5-10 mL/kg for mice via IP or IV injection).

5.3. In Vivo Tolerability Study:

Before initiating efficacy studies, a small pilot study should be conducted to assess the tolerability of the formulation in the animal model.

5.3.1. Protocol for In Vivo Tolerability Study:

  • Select a small group of healthy animals (e.g., n=3-5 mice).

  • Administer the highest intended dose of the this compound formulation via the chosen route.

  • Administer a vehicle-only control to another group of animals.

  • Closely monitor the animals for any adverse effects for at least 24-48 hours. Signs to monitor include changes in weight, activity, posture, and any signs of distress or injection site reactions.

  • If adverse effects are observed, the formulation may need to be further optimized by reducing the concentration of excipients or changing the vehicle composition.

Potential Signaling Pathway of this compound

While the precise mechanism of action of this compound is not well-elucidated, related diterpenoid alkaloids have been shown to induce apoptosis. A potential signaling pathway is illustrated below.

G SpiramineA This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria BaxBak Bax/Bak Activation Mitochondria->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Apoptotic Signaling Pathway for this compound.

Disclaimer

The protocols and data presented in this document are intended as a guide for the formulation development of this compound. The illustrative data is hypothetical and should be confirmed by laboratory experiments. All work with this compound and in animal models should be conducted in accordance with local safety and ethical guidelines.

Troubleshooting & Optimization

Challenges in the purification of diterpenoid alkaloids from plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diterpenoid alkaloids from plant extracts.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification process.

Problem 1: Low Yield of Target Alkaloid After Extraction

  • Question: My initial crude alkaloid extract yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, from the initial extraction protocol to the handling of the extract. Here are common causes and solutions:

    • Incomplete Extraction: The initial solvent extraction may not be efficient. The choice of solvent, temperature, and duration are critical. Alcohols like methanol (B129727) or ethanol (B145695) are often effective.[1] Using an acid-base extraction method can improve the selectivity for alkaloids. This involves extracting the powdered plant material with an acidified solution (e.g., 1-2% HCl in ethanol or water) to convert alkaloids into their salt form, followed by basification (e.g., with NH₃·H₂O to pH 9-10) and extraction with an organic solvent like chloroform (B151607).[2][3]

    • Alkaloid Degradation: Diterpenoid alkaloids can be sensitive to high temperatures and prolonged exposure to strong acids or bases, which can cause hydrolysis or other structural changes.[1][4] Avoid excessive heat during solvent evaporation and use dilute acids and bases.

    • Improper Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction. While a higher ratio increases yield, an excessively high ratio can be wasteful and require longer concentration times. Optimization of this parameter is often necessary.

    • Loss During Liquid-Liquid Partitioning: During acid-base partitioning, significant product loss can occur. Ensure the pH is correctly adjusted at each step (~pH 2-3 for the acid wash and ~pH 9-10 for basification). To minimize loss, perform multiple extractions (at least three) with smaller volumes of solvent at each stage.

Problem 2: Poor Separation of Structurally Similar Alkaloids in Chromatography

  • Question: I'm struggling to separate two diterpenoid alkaloids with very close Rf values on TLC. How can I improve my chromatographic resolution?

  • Answer: Separating structurally similar alkaloids is a common challenge due to their similar physicochemical properties. Here are several strategies to enhance separation:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity of your mobile phase. For normal-phase chromatography on silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (0.5-2%) to the mobile phase can neutralize acidic silanol (B1196071) groups, reducing peak tailing and improving peak shape for these basic compounds.

    • Change the Stationary Phase: If silica gel provides poor separation, consider alternative stationary phases. Alumina (B75360) (basic or neutral) can be a better option for basic compounds. Reversed-phase (e.g., C18) chromatography is another powerful alternative.

    • Employ Advanced Techniques: For particularly difficult separations, more advanced techniques are highly effective:

      • Vacuum Liquid Chromatography (VLC): This technique is more efficient, faster, and less expensive than preparative TLC for separating complex mixtures of diterpenoid alkaloids.

      • pH-Zone-Refining Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique is excellent for separating alkaloids. It has a high sample-loading capacity and can yield high-purity compounds in a single step.

      • High-Performance Centrifugal Partition Chromatography (HPCPC): This is another form of counter-current chromatography that is effective for separating complex diterpenoid alkaloids, especially highly polar ones that may irreversibly bind to solid supports.

    • Reduce Column Overloading: Loading too much sample onto your column will cause band broadening and overlapping peaks. A general guideline is to load 1-5% of the stationary phase mass.

Problem 3: Irreversible Adsorption of Alkaloids on the Column

  • Question: My target alkaloid seems to be irreversibly stuck to the silica gel column. How can I recover my compound?

  • Answer: Irreversible adsorption on silica gel is a frequent issue with basic compounds like alkaloids due to strong interactions with acidic silanol groups on the silica surface.

    • Use a Basic Modifier: As mentioned for improving separation, adding a base like triethylamine or ammonia to the eluent can prevent strong binding and improve recovery.

    • Switch to a Different Adsorbent: Basic or neutral alumina is often a better choice for the purification of basic alkaloids as it minimizes these strong acidic interactions.

    • Consider Liquid-Liquid Chromatography: Techniques like Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) completely avoid solid supports, thus eliminating the problem of irreversible adsorption. These methods are particularly useful for highly polar alkaloids.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for extracting diterpenoid alkaloids from plant material?

    • A1: A widely successful approach is the acid-base extraction method. The powdered plant material is first defatted with a non-polar solvent like hexane. Then, it is extracted with an acidified alcohol (e.g., ethanol with HCl) to solubilize the alkaloids as salts. The acidic extract is then washed with an organic solvent, basified with a base like ammonium (B1175870) hydroxide, and the liberated free-base alkaloids are extracted into an immiscible organic solvent such as chloroform or dichloromethane. This method effectively separates alkaloids from neutral and acidic plant constituents.

  • Q2: How can I monitor the success of my purification steps?

    • A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of the complexity of your fractions. Use a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids) to track the presence of your target compound. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Q3: My purified diterpenoid alkaloid is an oil and won't crystallize. What can I do?

    • A3: This is a common problem, often due to residual solvents or minor impurities inhibiting the formation of a crystal lattice. First, ensure all solvents are thoroughly removed under a high vacuum. If it remains an oil, you can try dissolving it in a minimal amount of a good solvent and then adding an anti-solvent dropwise until turbidity appears, then allowing it to stand. If crystallization fails, further purification by another chromatographic method, like preparative HPLC, may be necessary to remove the impurities preventing crystallization.

  • Q4: Are there alternatives to traditional column chromatography for diterpenoid alkaloid purification?

    • A4: Yes, several advanced liquid-liquid chromatography techniques are highly effective and overcome some limitations of solid-phase chromatography. These include High-Speed Counter-Current Chromatography (HSCCC), pH-zone-refining CCC, and High-Performance Centrifugal Partition Chromatography (HPCPC), which are particularly advantageous for separating polar and structurally similar alkaloids without the risk of irreversible adsorption.

Data Presentation

Table 1: Purification of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC

This table summarizes the yield and purity of seven diterpenoid alkaloids isolated from a 3.5 g crude extract.

Compound NameYield (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
(Data sourced from Molecules 2014, 19(8), 12619)

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Diterpenoid Alkaloids

  • Preparation: Air-dry and grind the plant material (e.g., roots, leaves) into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered material with a non-polar solvent (e.g., n-hexane) for 24 hours to remove lipids and chlorophyll. Filter and discard the solvent. Air-dry the plant material.

  • Acidic Extraction: Extract the defatted powder with 95% ethanol containing 1% HCl using a heat reflux or sonication method. Repeat the extraction three times to ensure completeness.

  • Concentration: Combine the acidic ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.

  • Acid-Base Partitioning: a. Dissolve the residue in a 1-2% aqueous HCl solution. b. Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether or dichloromethane) to remove neutral impurities. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with a base (e.g., concentrated NH₃·H₂O). d. Extract the now alkaline aqueous solution three times with an organic solvent like chloroform or dichloromethane. The free-base alkaloids will move into the organic layer.

  • Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract. Store at 4°C for further purification.

Protocol 2: General Column Chromatography Purification

  • Adsorbent Selection and Packing: Choose an appropriate stationary phase. While silica gel is common, basic or neutral alumina is often preferred for alkaloids to prevent tailing. Prepare a slurry of the adsorbent in the initial mobile phase solvent and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). For example, start with a hexane/ethyl acetate (B1210297) mixture and slowly increase the proportion of ethyl acetate, followed by the addition of methanol.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using TLC.

  • Analysis and Pooling: Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under UV light or with Dragendorff's reagent). Combine the fractions that contain the pure target compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified alkaloid.

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis start Powdered Plant Material acid_extract Acidified Ethanol Extraction start->acid_extract concentrate1 Concentrate Extract acid_extract->concentrate1 partition Acid-Base Liquid-Liquid Partitioning concentrate1->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids column_chrom Column Chromatography (e.g., VLC, Alumina) crude_alkaloids->column_chrom fractions Collect & Analyze Fractions (TLC/HPLC) column_chrom->fractions pool Pool Pure Fractions fractions->pool concentrate2 Evaporate Solvent pool->concentrate2 pure_compound Pure Diterpenoid Alkaloid concentrate2->pure_compound analysis Structure Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

Caption: Experimental workflow for diterpenoid alkaloid purification.

G start Problem: Poor Separation/ Peak Tailing in Column Chromatography q1 Are you using a silica gel column? start->q1 a1_yes Silica is acidic and can strongly interact with basic alkaloids. q1->a1_yes  Yes a1_no Consider the stationary phase. q1->a1_no  No s1 Add a basic modifier (0.5-2% NH3 or Et3N) to the mobile phase. a1_yes->s1 q2 Is separation still poor? s1->q2 s2 Switch to a different stationary phase: - Basic or Neutral Alumina - Reversed-Phase (C18) q2->s2  Yes s3 For very difficult separations, use advanced techniques: - pH-Zone-Refining CCC - HPCPC q2->s3  Still Yes end_node Resolution Improved q2->end_node  No a1_no->s2 s2->end_node s3->end_node

Caption: Troubleshooting poor chromatographic separation of alkaloids.

References

Technical Support Center: Enhancing Spiramine A Production in Spiraea Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Spiramine A from Spiraea cell cultures. The information is presented in a question-and-answer format, addressing potential issues and providing troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production in Spiraea cell cultures important?

This compound is an atisine-type diterpenoid alkaloid found in plants of the Spiraea genus. These compounds are of interest to the pharmaceutical industry due to their potential biological activities. Utilizing plant cell cultures for this compound production offers a sustainable and controlled alternative to sourcing from wild plant populations, which can be inconsistent and environmentally taxing.

Q2: What are the main strategies to increase the yield of this compound in cell cultures?

The primary strategies for enhancing secondary metabolite production, including this compound, in plant cell cultures are:

  • Elicitation: The application of stress-inducing agents (elicitors) to trigger the plant's defense responses, which often includes the increased production of secondary metabolites.

  • Precursor Feeding: Supplementing the culture medium with biosynthetic precursors to increase the availability of building blocks for this compound synthesis.

  • Medium Optimization: Adjusting the nutrient and hormonal composition of the culture medium to create an optimal environment for both cell growth and this compound production.

Q3: Is there an established protocol for initiating and maintaining Spiraea cell cultures for this compound production?

Troubleshooting Guides

Problem 1: Low Cell Growth and Viability

Q: My Spiraea cell culture is growing slowly or has low viability. What are the possible causes and solutions?

A: Low cell growth can be attributed to several factors. Here are some common causes and troubleshooting steps:

Possible Cause Troubleshooting Suggestions
Suboptimal Medium Composition - Systematically evaluate different basal media formulations, such as Murashige and Skoog (MS) or Quoirin and Lepoivre (QL) media.[1] - Test various concentrations and combinations of plant growth regulators (e.g., auxins like NAA and cytokinins like BAP).[1] - Ensure all essential macro- and micronutrients are present in appropriate concentrations.
Inappropriate Culture Conditions - Optimize the physical environment, including temperature, light intensity, and photoperiod. - For suspension cultures, adjust the agitation speed to ensure adequate mixing and aeration without causing excessive shear stress.
Inoculum Density - Experiment with different initial cell densities to find the optimal concentration for initiating a new culture.
Cell Line Viability - If using a long-term culture, the cell line may have lost its vigor. Consider re-initiating the culture from a fresh explant.
Problem 2: Low or No this compound Production

Q: My Spiraea cell culture is growing well, but the yield of this compound is low or undetectable. How can I improve production?

A: Low secondary metabolite production is a common challenge in plant cell culture. The following strategies can be employed to enhance this compound yield:

  • Elicitation:

    • Methyl Jasmonate (MeJA): Introduce MeJA into the culture medium. Typical concentrations used in other plant cell systems range from 10 µM to 200 µM. The optimal concentration and exposure time will need to be determined experimentally for Spiraea cells.

    • Salicylic (B10762653) Acid (SA): Apply salicylic acid to the culture. Effective concentrations in other systems often fall between 50 µM and 200 µM. As with MeJA, optimization is crucial.

  • Precursor Feeding:

    • Based on the proposed biosynthetic pathway, supplement the culture medium with L-serine and spiraminol.[2][3] The optimal concentrations and feeding time (e.g., during the exponential growth phase) need to be determined.

  • Two-Stage Culture System:

    • Employ a two-stage culture approach where the initial stage uses a medium optimized for cell growth, and the second stage utilizes a production medium with optimized elicitors and precursors to stimulate this compound synthesis.

Problem 3: Culture Contamination

Q: I am experiencing frequent contamination in my Spiraea cell cultures. What are the common sources and how can I prevent it?

A: Contamination by bacteria, fungi, or yeast is a frequent issue in plant tissue culture. Strict aseptic techniques are paramount.

Source of Contamination Prevention and Mitigation Strategies
Explant Material - Thoroughly surface sterilize the initial plant material using agents like sodium hypochlorite (B82951) or calcium hypochlorite.
Working Environment - Perform all manipulations in a laminar flow hood that has been properly sterilized. - Regularly clean and disinfect incubators and other equipment.
Culture Medium and Instruments - Ensure proper autoclaving of the culture medium, vessels, and all instruments.
Handling Technique - Practice sterile handling techniques, such as flaming the mouths of culture vessels before and after opening.
Problem 4: Browning of Culture Medium

Q: The culture medium of my Spiraea cells is turning brown, and the cells are dying. What causes this and how can I prevent it?

A: The browning of the medium is often due to the oxidation of phenolic compounds released from the plant tissues, which can be toxic to the cells.

Possible Cause Troubleshooting Suggestions
Oxidation of Phenolic Compounds - Add antioxidants such as ascorbic acid or citric acid to the culture medium. - Incorporate activated charcoal into the medium to adsorb inhibitory compounds. - Subculture the cells more frequently to transfer them to fresh medium before toxic compounds accumulate.

Experimental Protocols

Disclaimer: The following protocols are generalized starting points and require optimization for Spiraea cell cultures and this compound production.

Protocol 1: Establishment of Spiraea Cell Suspension Culture
  • Explant Preparation:

    • Select young, healthy shoots of Spiraea japonica.

    • Surface sterilize the explants by washing with a detergent solution, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, and then in a 1-2% sodium hypochlorite solution for 10-15 minutes.

    • Rinse the explants three times with sterile distilled water.

  • Callus Induction:

    • Culture the sterilized explants on a semi-solid basal medium such as MS or QL, supplemented with plant growth regulators. A starting point could be 0.5 mg/L BAP, 1.0 mg/L GA, and 0.01 mg/L IBA.

    • Incubate the cultures in the dark or under a 16-hour photoperiod at 25°C.

  • Initiation of Suspension Culture:

    • Once friable callus has formed, transfer approximately 2-3 g of the callus into a 250 mL flask containing 50 mL of the corresponding liquid medium.

    • Place the flask on an orbital shaker at 100-120 rpm in the dark at 25°C.

  • Maintenance:

    • Subculture the suspension culture every 7-14 days by transferring a small volume of the cell suspension into a fresh medium.

Protocol 2: Elicitation and Precursor Feeding
  • Elicitor Preparation:

    • Prepare stock solutions of Methyl Jasmonate (MeJA) and Salicylic Acid (SA) in a suitable solvent (e.g., ethanol or DMSO) and filter-sterilize.

  • Precursor Preparation:

    • Prepare stock solutions of L-serine and spiraminol in sterile distilled water and filter-sterilize.

  • Application:

    • Add the desired concentration of elicitors and/or precursors to the Spiraea cell suspension culture, typically during the mid-to-late exponential growth phase.

    • Incubate the cultures for a specific period (e.g., 24, 48, 72 hours) before harvesting.

  • Harvesting and Analysis:

    • Separate the cells from the medium by filtration.

    • Freeze-dry the cells and measure the dry weight.

    • Extract this compound from the dried cells using a suitable solvent (e.g., methanol).

    • Quantify this compound content using HPLC or LC-MS/MS.

Protocol 3: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Extract a known weight of dried Spiraea cell culture with methanol.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound and its fragments.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

SpiramineA_Biosynthesis Geranylgeranyl_PP Geranylgeranyl Diphosphate (GGPP) Diterpene_Intermediate Diterpene Intermediate (e.g., atisane-type) Geranylgeranyl_PP->Diterpene_Intermediate Multiple steps Spiraminol Spiraminol Diterpene_Intermediate->Spiraminol Spiramine_A This compound Spiraminol->Spiramine_A L_Serine L-Serine L_Serine->Spiramine_A Nitrogen Source

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Establishment Establishment of Spiraea Cell Culture Growth Cell Growth Phase Establishment->Growth Production Production Phase Growth->Production Harvesting Harvesting and Drying Production->Harvesting Elicitation Elicitation (MeJA, SA) Elicitation->Production Precursor_Feeding Precursor Feeding (L-Serine, Spiraminol) Precursor_Feeding->Production Extraction Extraction of This compound Harvesting->Extraction Quantification Quantification (LC-MS/MS) Extraction->Quantification

Caption: General experimental workflow for enhancing this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is cell growth optimal? Start->Check_Growth Optimize_Growth Optimize Growth: - Medium Composition - Culture Conditions - Inoculum Density Check_Growth->Optimize_Growth No Optimize_Production Optimize Production: - Elicitation - Precursor Feeding - Two-Stage Culture Check_Growth->Optimize_Production Yes Optimize_Growth->Check_Growth

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Spiramine A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Spiramine A using various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing an extraction protocol for a novel compound like this compound?

A1: The initial and most critical step is to determine the physicochemical properties of this compound, particularly its polarity. This will guide the preliminary selection of solvents. A general approach involves starting with a broad range of solvents with varying polarities, from non-polar (e.g., hexane) to highly polar (e.g., water or methanol). Small-scale screening experiments are recommended to quickly assess the most promising solvent systems before moving to larger-scale optimization.

Q2: How does the choice of solvent affect the extraction yield of this compound?

A2: The solvent's polarity, boiling point, and potential for chemical interaction with this compound are key factors influencing extraction yield. The principle of "like dissolves like" is a good starting point; a solvent with a polarity similar to this compound is likely to be more effective. Additionally, factors such as temperature and extraction time are solvent-dependent and must be optimized concurrently. For instance, some solvents may require higher temperatures to be effective, but this could risk degrading a thermally sensitive compound like this compound.

Q3: Are there any advanced extraction techniques that can be used to improve efficiency?

A3: Yes, several modern techniques can enhance extraction efficiency and reduce solvent consumption. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two common methods. UAE uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[1][2] The choice of technique will depend on the stability of this compound under the associated conditions (e.g., heat, sonication).

Q4: How can I assess the purity of my this compound extract?

A4: The purity of the extract should be evaluated using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the components in a mixture. Mass Spectrometry (MS), often coupled with chromatography (LC-MS), can be used to identify this compound and any impurities by their mass-to-charge ratio.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation and purity assessment of the isolated compound.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Possible Cause: Inappropriate solvent choice.

    • Solution: Conduct a systematic screening of solvents with a wide range of polarities. Consider using solvent mixtures, as these can sometimes provide superior extraction efficiency compared to single solvents. A simplex axial design can be employed to statistically optimize solvent mixture proportions.[4]

  • Possible Cause: Incomplete cell lysis or sample matrix disruption.

    • Solution: Ensure the sample is adequately prepared. For plant or microbial sources, this may involve grinding the material to a fine powder or employing cell disruption techniques like sonication, bead beating, or freeze-thaw cycles.[3]

  • Possible Cause: Degradation of this compound during extraction.

    • Solution: this compound may be sensitive to heat, light, or pH. Try performing the extraction at a lower temperature, in the dark, and using buffered solutions to maintain a stable pH. The stability of the target compound in the chosen solvent should also be assessed.

Issue 2: Co-extraction of Impurities

  • Possible Cause: The chosen solvent has low selectivity for this compound.

    • Solution: A multi-step extraction protocol may be necessary. This could involve an initial wash with a non-polar solvent to remove lipids and other non-polar impurities before extracting this compound with a more polar solvent. Alternatively, a post-extraction clean-up step using techniques like Solid Phase Extraction (SPE) can be employed to remove interfering substances.

  • Possible Cause: The sample matrix is complex.

    • Solution: Consider a liquid-liquid extraction (LLE) to partition this compound from impurities between two immiscible solvents. Optimizing the pH of the aqueous phase can enhance the selectivity of this separation.

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

  • Possible Cause: High concentrations of lipids or proteins in the sample.

    • Solution: Emulsions can often be broken by adding a small amount of a different organic solvent to alter the properties of the organic phase, or by adding brine to increase the ionic strength of the aqueous phase (salting out). Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation.

Data Presentation

Table 1: Influence of Solvent Properties on this compound Extraction Efficiency

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Potential for this compound ExtractionKey Considerations
Non-Polar Hexane, Toluene0.1, 2.469, 111Low (unless this compound is non-polar)Good for removing lipid impurities in a pre-extraction step.
Moderately Polar Ethyl Acetate, Dichloromethane4.4, 3.177, 40Moderate to HighGood general-purpose solvents. Volatility can be an advantage for easy removal but requires careful handling.
Polar Aprotic Acetone, Acetonitrile5.1, 5.856, 82Moderate to HighCan be effective but may also co-extract a wider range of compounds.
Polar Protic Ethanol, Methanol, Water4.3, 5.1, 10.278, 65, 100HighCan form hydrogen bonds, which may be effective for extracting polar compounds. Water is often used in combination with organic solvents.
Deep Eutectic Solvents (DES) Choline chloride:UreaVariableN/APotentially High"Green" solvents that can offer high solubility for certain compounds and can be tailored for specific applications.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) for this compound

  • Sample Preparation: Dry the source material (e.g., microbial biomass, plant tissue) at a low temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

  • Extraction Setup: Place a known amount of the powdered sample (e.g., 1 gram) into a suitable vessel. Add the selected extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the vessel in an ultrasonic bath. Set the desired temperature and sonication time (e.g., 40 °C for 30 minutes).

  • Separation: After sonication, separate the extract from the solid residue by centrifugation followed by filtration through a 0.45 µm filter.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Re-dissolve the dried extract in a suitable solvent for analytical quantification (e.g., by HPLC).

Protocol 2: Solid Phase Extraction (SPE) for Extract Clean-up

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for reverse-phase separation) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the column.

  • Sample Loading: Dissolve the crude this compound extract in a weak solvent and load it onto the conditioned SPE cartridge. The flow rate should be slow to ensure proper binding.

  • Washing: Pass a wash solvent through the cartridge to elute weakly bound impurities while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Analysis: Collect the eluate and analyze its purity and concentration.

Visualizations

experimental_workflow start Start: Define Extraction Goals sample_prep Sample Preparation (Drying, Grinding) start->sample_prep solvent_screen Solvent Screening (Polarity Range) sample_prep->solvent_screen method_select Select Extraction Method (e.g., UAE, Maceration) solvent_screen->method_select optimization Optimization of Parameters (Time, Temp, Ratio) method_select->optimization analysis Analysis of Extract (HPLC, LC-MS) optimization->analysis cleanup_decision Purity Acceptable? analysis->cleanup_decision cleanup Purification Step (SPE, LLE) cleanup_decision->cleanup No final_product Final Product: Pure this compound cleanup_decision->final_product Yes cleanup->analysis

References

Technical Support Center: Synthesis of the Spiramine A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of the Spiramine A core structure. The content focuses on potential side reactions and offers practical solutions based on established synthetic methodologies for analogous complex alkaloids.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of the this compound core, particularly during the crucial spirocyclization and subsequent transformations.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SR-001 Low yield of the desired spiro-fused product in the intramolecular Heck reaction. - Suboptimal catalyst activity.- Steric hindrance at the cyclization site.- Competing β-hydride elimination leading to non-cyclized products.- Decomposition of the starting material under harsh reaction conditions.- Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃, BINAP).- Adjust the reaction temperature and time; sometimes lower temperatures for longer durations can improve selectivity.- Use a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) as a halide scavenger to promote the desired catalytic cycle.- Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation.
SR-002 Formation of a significant amount of the undesired diastereomer at the spiro-center. - Low facial selectivity in the key bond-forming step.- Epimerization of the newly formed stereocenter under the reaction conditions.- Employ a chiral ligand to induce asymmetry in the cyclization.- Modify the substrate to introduce a directing group that can favor the formation of the desired diastereomer.- Analyze the reaction at different time points to check for product epimerization. If observed, consider running the reaction at a lower temperature or for a shorter duration.
SR-003 Protodeiodination or protodebromination of the aryl halide starting material before cyclization. - Presence of a hydrogen source in the reaction mixture.- Reductive side reactions promoted by the phosphine ligand or other additives.- Use a non-protic, anhydrous solvent.- Employ a bulkier phosphine ligand to disfavor oxidative addition to the Pd(0) center prior to the desired reaction.- Add a stoichiometric amount of a mild base to neutralize any acidic byproducts.
SR-004 Incomplete reaction or recovery of starting material in the tandem Mannich/intramolecular aminal formation. - Insufficient activation of the iminium ion intermediate.- The nucleophilicity of the indole (B1671886) nitrogen is not high enough for the intramolecular cyclization.- Use a stronger Lewis acid or Brønsted acid to promote iminium ion formation.- Modify the protecting group on the indole nitrogen to enhance its nucleophilicity.- Increase the reaction temperature or concentration to favor the intramolecular reaction.
SR-005 Formation of an undesired regioisomer during functional group manipulation of the core structure. - Lack of regioselectivity in the reagent used.- Steric or electronic factors favoring reaction at an alternative site.- Employ protecting groups to block reactive sites that are not intended to be modified.- Use sterically hindered reagents that will selectively react at the less hindered position.- Change the reaction conditions (solvent, temperature) to influence the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the this compound core structure?

A1: The construction of the spiro-fused heterocyclic system is the most challenging and critical step. This is typically achieved through an intramolecular cyclization reaction, such as a Heck reaction or a tandem Mannich/intramolecular aminal formation. The stereochemical outcome of this step dictates the final stereochemistry of the core structure.

Q2: I am observing a mixture of diastereomers after the spirocyclization step. How can I improve the diastereoselectivity?

A2: Improving diastereoselectivity often requires a multi-pronged approach. Consider the following:

  • Chiral Catalysis: The use of chiral phosphine ligands in a palladium-catalyzed Heck reaction can induce facial selectivity.

  • Substrate Control: Modifying the substrate to include a bulky protecting group or a directing group can block one face of the molecule, guiding the cyclization to occur from the desired direction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. A screen of different solvents is recommended.

Q3: My intramolecular Heck reaction is not proceeding to completion. What can I do?

A3: If your Heck reaction is sluggish, consider the following troubleshooting steps:

  • Catalyst and Ligand: Ensure your palladium source and phosphine ligand are of high purity. Try different ligand-to-metal ratios.

  • Base: The choice of base is crucial. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective. Amine bases such as Et₃N or DIPEA can also be used.

  • Additives: The addition of tetralkylammonium salts (e.g., n-Bu₄NCl) can sometimes accelerate the reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A careful optimization of the reaction temperature is necessary.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Intramolecular Heck Reaction to Form a Spiro-center
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), and a chiral phosphine ligand (e.g., (R)-BINAP, 0.10 eq).

  • Add anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene) via syringe.

  • Add the base (e.g., Ag₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired spiro-fused product.

Visualizations

Side_Reaction_Pathway A Aryl Halide Precursor B Desired Spirocyclization (Intramolecular Heck) A->B Pd(0), Ligand, Base D Side Reaction: Protodehalogenation A->D H+ source C This compound Core B->C Product Formation F Side Reaction: β-Hydride Elimination B->F Unfavorable Conformation E Dehalogenated Starting Material D->E G Non-cyclized Olefin F->G

Caption: Potential reaction pathways in the intramolecular Heck cyclization for the this compound core.

Troubleshooting_Workflow start Low Yield in Spirocyclization cond1 Is Starting Material Consumed? start->cond1 proc1 Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Catalysts/Ligands cond1->proc1 No cond2 Is Desired Product Formed? cond1->cond2 Yes proc1->start proc2 Check for Side Products: - Protodehalogenation - Decomposition proc3 Purification Issues: - Check column conditions - Recrystallization proc2->proc3 cond2->proc2 No end Improved Yield cond2->end Yes proc3->end

Caption: A logical workflow for troubleshooting low yields in the spirocyclization step.

Enhancing Spiramine A production with elicitors like chitosan and salicylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Spiramine A Production

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the use of chitosan (B1678972) and salicylic (B10762653) acid as elicitors to enhance this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which elicitors like chitosan and salicylic acid enhance secondary metabolite production?

Elicitors are compounds that induce a defense or stress response in an organism, which often triggers the synthesis of secondary metabolites.[1][2]

  • Chitosan (Biotic Elicitor): Derived from chitin, a component of fungal cell walls, chitosan mimics a pathogen attack.[3][4][5][6] This perception by the cell triggers a signaling cascade, often involving the generation of reactive oxygen species (ROS) and ion flux changes, which activates defense-related genes and the biosynthesis of secondary metabolites like phytoalexins and other antimicrobial compounds.[4][7]

  • Salicylic Acid (Abiotic Elicitor): Salicylic acid (SA) is a phenolic phytohormone that acts as a key signaling molecule in plant defense, particularly in the systemic acquired resistance (SAR) pathway.[8][9] It can activate the expression of pathogenesis-related (PR) genes and enzymes involved in secondary metabolite pathways, such as phenylalanine ammonia-lyase (PAL).[8][10]

Q2: Is there direct evidence for using chitosan or salicylic acid to enhance this compound production?

Currently, there is limited specific research published on the use of chitosan or salicylic acid as elicitors for enhancing the production of this compound in its native producer, Streptomyces ambofaciens. The use of these elicitors is well-documented for inducing secondary metabolism in plants.[9][11][12] this compound is a polyamine antibiotic, and its biosynthesis pathway differs significantly from the plant-based pathways (e.g., phenylpropanoids, terpenoids) typically stimulated by these elicitors. Therefore, applying these elicitors to this compound production is an exploratory research area.

Q3: What are the key challenges when using chitosan as an elicitor?

The effectiveness of chitosan is influenced by its physicochemical properties, which can lead to variability in experimental results.[3][4][11] Key challenges include:

  • Solubility: Chitosan is generally insoluble in water and neutral pH media, requiring dissolution in a dilute acidic solution (e.g., acetic acid). This can affect the pH of the culture medium.

  • Molecular Weight (MW) and Degree of Deacetylation (DD): The biological activity of chitosan is dependent on its MW and DD.[3][4] Different batches of chitosan may have varying properties, leading to inconsistent results if not properly characterized.

  • Concentration: High concentrations of chitosan can be cytotoxic and inhibit microbial growth, leading to a decrease in overall product yield.[13]

Q4: What is the optimal timing for adding an elicitor to a culture?

The optimal time for elicitor addition is crucial and typically corresponds to the mid-to-late exponential growth phase of the culture. At this stage, the primary metabolism has generated sufficient biomass and precursor molecules for secondary metabolite production. Adding the elicitor too early may inhibit growth, while adding it too late in the stationary phase may not be effective as the cells' metabolic activity is declining. Optimization for the specific producing strain is essential.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable increase in this compound production. 1. The this compound biosynthetic pathway in Streptomyces may not be responsive to chitosan or salicylic acid signaling. 2. Elicitor concentration is suboptimal (too low). 3. Timing of elicitor addition is incorrect.1. Confirm the baseline production. Consider this a negative but valid result. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., Chitosan: 10-200 mg/L; Salicylic Acid: 10-200 µM). 3. Test elicitor addition at different points in the growth curve (early, mid, and late exponential phase).
Inhibition of microbial growth and/or decreased this compound yield. 1. Elicitor concentration is too high, causing cytotoxicity. 2. The solvent used to dissolve the elicitor (e.g., acetic acid for chitosan, ethanol (B145695) for SA) is toxic to the culture. 3. Drastic pH shift in the medium upon elicitor addition.1. Reduce the elicitor concentration.[13] 2. Run a solvent-only control to assess its effect on growth and production. Use the minimum volume of solvent necessary. 3. Measure and adjust the pH of the culture medium after adding the elicitor solution. Prepare a pH-matched control.
Inconsistent results between experiments. 1. Variability in the elicitor preparation (e.g., incomplete dissolution of chitosan). 2. Inconsistent physicochemical properties of chitosan (MW, DD) between batches. 3. Inconsistent timing of elicitation relative to the culture's growth phase.1. Ensure the elicitor is fully dissolved before adding it to the culture. Prepare a fresh stock solution for each experiment. 2. Source chitosan from a single supplier and request a certificate of analysis for MW and DD. 3. Monitor cell growth (e.g., by optical density or dry cell weight) to ensure elicitors are added at the same metabolic stage in each experiment.

Data on Elicitor-Enhanced Secondary Metabolite Production (Illustrative Examples)

Note: The following tables present data from studies on various secondary metabolites to illustrate the potential effects of elicitors. This data is not specific to this compound.

Table 1: Effect of Chitosan on Secondary Metabolite Production in Various Organisms

OrganismSecondary MetaboliteChitosan ConcentrationObserved EffectReference
Dracocephalum kotschyiRosmarinic Acid & Quercetin100 - 400 mg/LUp to 13-fold increase[15]
Dracocephalum kotschyiApigenin100 - 400 mg/L16-fold increase[15]
Lilium regalePhenols & Flavonoids200 mg/L (ppm)Highest accumulation vs. control[16]
ChiliTotal Phenolic Content120 mg/L2.37 to 4.90-fold increase[13]

Table 2: Effect of Salicylic Acid on Secondary Metabolite Production in Various Organisms

OrganismSecondary MetaboliteSalicylic Acid ConcentrationObserved EffectReference
Hemerocallis citrinaColchicine2 mg/L73.05% increase[12]
Phyllanthus acuminatus (hairy roots)Phenols & Phenylpropanoids50 µMOver 100% increase[17]
Garcinia brasiliensis (callus)Total Phenolic Compounds100 µMHighest concentration observed[10]
Mentha piperitaTotal Phenolic Content2 - 2.5 mMSignificant increase[18]

Signaling Pathways and Experimental Workflow Diagrams

Chitosan_Signaling_Pathway General Chitosan Signaling Pathway cluster_cell Cell Cytoplasm chitosan Chitosan receptor Membrane Receptor chitosan->receptor plasma_membrane Plasma Membrane ros ROS Burst (e.g., H₂O₂) receptor->ros 2 ca_influx Ca²⁺ Influx receptor->ca_influx 1 mapk MAPK Cascade ros->mapk ca_influx->mapk tf Activation of Transcription Factors mapk->tf genes Defense Gene Expression tf->genes sm_biosynthesis Secondary Metabolite Biosynthesis genes->sm_biosynthesis

Caption: General signaling cascade initiated by chitosan binding.

Salicylic_Acid_Signaling_Pathway General Salicylic Acid (SA) Signaling Pathway cluster_cell Cell Cytoplasm & Nucleus sa Salicylic Acid (SA) npr1_inactive NPR1 (inactive) (multimer) sa->npr1_inactive Induces redox change npr1_active NPR1 (active) (monomer) npr1_inactive->npr1_active Monomerization tga TGA Transcription Factors npr1_active->tga Enters Nucleus, Binds to TGA pr_genes Expression of Pathogenesis-Related (PR) Genes tga->pr_genes pal_chs Activation of PAL, CHS, etc. tga->pal_chs sm_biosynthesis Secondary Metabolite Biosynthesis pal_chs->sm_biosynthesis

Caption: SA signaling primarily through the NPR1-TGA axis.[8]

Spiramine_A_Biosynthesis Simplified this compound Biosynthesis Pathway cluster_propylamine putrescine Putrescine spermidine Spermidine putrescine->spermidine dSAM Decarboxylated S-adenosylmethionine (dSAM) spermine (B22157) Spermine spermidine->spermine spiramine_a This compound spermine->spiramine_a dSAM->spermidine Spermidine Synthase dSAM->spermine Spermine Synthase

Caption: this compound is a polyamine derived from spermine.[19]

Experimental_Workflow Experimental Workflow for Elicitation Studies start Start: Strain Inoculation (e.g., S. ambofaciens) culture Culture Growth (Monitor OD/Biomass) start->culture elicit Add Elicitor at Mid-Exponential Phase culture->elicit prepare Prepare Elicitor Stocks (Chitosan in Acid, SA in Ethanol/Water) prepare->elicit ferment Continue Fermentation (e.g., 48-72 hours post-elicitation) elicit->ferment control Run Parallel Controls: - No Elicitor - Solvent Only elicit->control harvest Harvest Culture (Separate biomass and supernatant) ferment->harvest extract Extraction of this compound harvest->extract quantify Quantification (e.g., HPLC-MS/MS) extract->quantify analyze Data Analysis (Compare with controls) quantify->analyze end End analyze->end

Caption: A logical workflow for testing elicitors.

Experimental Protocols

Protocol 1: Preparation of Chitosan Stock Solution
  • Materials: Low molecular weight chitosan, glacial acetic acid, sterile deionized water.

  • Procedure: a. Weigh 100 mg of chitosan powder and place it in a sterile beaker. b. Add 80 mL of sterile deionized water and stir to create a suspension. c. Slowly add glacial acetic acid dropwise while stirring until the chitosan is completely dissolved (the solution will become clear). This typically requires a final acetic acid concentration of 0.5-1.0% (v/v). d. Adjust the pH to 5.5-5.8 using 1M NaOH if necessary, as a highly acidic solution can harm the culture. e. Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with sterile deionized water to achieve a final concentration of 1 mg/mL (1000 ppm). f. Sterilize the solution by passing it through a 0.22 µm syringe filter. g. Store the stock solution at 4°C for up to one month.

Protocol 2: Preparation of Salicylic Acid Stock Solution
  • Materials: Salicylic acid, 100% ethanol (or sterile deionized water), sterile deionized water.

  • Procedure: a. Weigh 13.8 mg of salicylic acid to prepare a 10 mM stock solution in 10 mL. b. Dissolve the powder in a minimal amount of 100% ethanol (e.g., 200-500 µL) as SA has poor water solubility. c. Once dissolved, slowly add sterile deionized water to the final volume of 10 mL. Alternatively, for better solubility, SA can be dissolved in water by adjusting the pH to be slightly alkaline with NaOH and then readjusting to neutral. d. Sterilize the solution using a 0.22 µm syringe filter. e. Store the stock solution at 4°C, protected from light.

Protocol 3: Elicitation in Liquid Culture
  • Culture Preparation: Inoculate the production medium with a seed culture of the this compound-producing strain (e.g., Streptomyces ambofaciens). Incubate under optimal growth conditions (temperature, agitation, pH).

  • Growth Monitoring: Monitor the growth of the culture by measuring optical density (OD) at 600 nm or by determining dry cell weight at regular intervals.

  • Elicitor Addition: a. Based on the growth curve, determine the mid-exponential growth phase. b. At this point, add the sterile elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., for 50 mg/L chitosan in a 100 mL culture, add 5 mL of a 1 mg/mL stock). c. Crucially, add an equivalent volume of the solvent (e.g., 0.5% acetic acid for chitosan, or ethanol for SA) to a separate control flask to account for any effects of the solvent itself. A third control flask should receive no additions.

  • Post-Elicitation Incubation: Continue the fermentation for a predetermined period (e.g., 48 to 96 hours), as the peak of secondary metabolite production often occurs sometime after elicitation.

  • Sampling and Analysis: a. Harvest the entire culture. Separate the mycelium from the supernatant by centrifugation or filtration. b. Perform an appropriate extraction procedure for this compound from both the biomass and the supernatant. c. Quantify this compound concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[20] d. Compare the yield from the elicited cultures to both the no-addition and solvent-only controls.

References

Overcoming solubility issues of Spiramine A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Spiramine A. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound is a complex diterpenoid alkaloid, a natural product found in plants of the Spiraea genus.[1][2][3] Its chemical structure is large and predominantly non-polar (hydrophobic), which leads to poor solubility in aqueous solutions. Molecules with high hydrophobicity and strong crystalline structures tend to have low water solubility, which is a common challenge in drug development.[4][5][6]

Q2: What is the general strategy for solubilizing poorly soluble compounds like this compound?

A2: The primary goal is to overcome the high energy barrier required to break the compound's crystal lattice and to favorably interact with water molecules. Common strategies, which can be used alone or in combination, include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[4][7][8]

  • pH Adjustment: this compound contains a tertiary amine group, which is basic.[1] Adjusting the pH to an acidic range (e.g., pH 1-3) can protonate this group, forming a more soluble salt.[7][9][]

  • Use of Excipients: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[11][12][13][14]

Q3: What are co-solvents and which ones are commonly used?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture.[7][8] This "solvent blending" reduces the interfacial tension between the hydrophobic solute (this compound) and the aqueous solution, thereby increasing solubility.[4][15] Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[7][8][9]

Q4: What are cyclodextrins and how do they work?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][16] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their hydrophobic core. This forms a stable, water-soluble "inclusion complex," which significantly enhances the apparent aqueous solubility of the guest molecule.[11][12][13][16]

Troubleshooting Guides & Experimental Protocols

Issue 1: Preparing a Concentrated Stock Solution of this compound

Problem: You need to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound for serial dilutions, but it won't dissolve in your aqueous buffer.

Solution: Use a co-solvent to create an organic stock solution. DMSO is a powerful and commonly used solvent for this purpose.

Experimental Protocol: Co-solvent Stock Preparation

  • Weigh this compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 399.53 g/mol ) in a sterile microcentrifuge tube.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve the desired molarity.

  • Facilitate Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Important Note for Use: When diluting the DMSO stock into your final aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Perform a rapid dilution into a vigorously vortexing or stirring buffer to minimize precipitation.

Issue 2: this compound Precipitates When Diluted in Aqueous Media

Problem: Your this compound stock solution is clear, but the compound crashes out of solution when you dilute it into your final aqueous experimental buffer (e.g., PBS pH 7.4).

This is a common issue when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit.

If your experimental conditions can tolerate a low pH, this is an effective method. The tertiary amine in this compound's structure can be protonated to form a more soluble salt.

Experimental Protocol: pH-Based Solubilization

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., a citrate (B86180) or phosphate (B84403) buffer) and adjust the pH to a value between 2 and 4.

  • Direct Dissolution: Attempt to dissolve the this compound powder directly in the acidic buffer.

  • Titration (Alternative): Alternatively, suspend the this compound powder in pure water and add small volumes of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.

  • Verification: Check the final pH of your solution. Be aware that the compound may precipitate if the pH is later raised back to neutral.

This is an excellent method for increasing solubility at or near neutral pH, making it highly suitable for cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

Experimental Protocol: Cyclodextrin (B1172386) Inclusion Complex Formation (Kneading Method)

  • Calculate Molar Ratio: Determine the required amounts of this compound and HP-β-CD. A 1:1 molar ratio is a good starting point, but higher ratios (e.g., 1:2, 1:5) may be necessary.

  • Prepare Paste: In a glass mortar, place the weighed HP-β-CD. Add a minimal amount of a 50:50 ethanol:water solution to form a thick, uniform paste.

  • Add Drug: Add the weighed this compound powder to the paste.

  • Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting product in an oven at 40-50°C under vacuum until all solvent has evaporated, resulting in a fine powder.

  • Dissolve: The resulting powder (this compound-CD complex) can now be dissolved directly in your aqueous buffer. Perform a solubility test to confirm the enhancement.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

Strategy Mechanism Recommended Starting Point Pros Cons
Co-solvency Reduces solvent polarity.[4][7] 100% DMSO for stock, dilute to <0.5% final Simple, effective for high concentration stocks.[8] Can be toxic to cells at high concentrations; risk of precipitation upon dilution.
pH Adjustment Protonates the basic amine group to form a soluble salt.[][17] Adjust pH to 2-4 Simple, cost-effective, can significantly increase solubility. Limited to pH-tolerant experiments; compound may be less stable at low pH.

| Cyclodextrins | Forms a host-guest inclusion complex.[11][13][16] | 1:1 molar ratio with HP-β-CD | Increases solubility at neutral pH; low toxicity; enhances stability.[12] | Requires formulation development; increases molecular weight of the final product. |

Table 2: Properties of Commonly Used Cyclodextrins

Cyclodextrin Type Cavity Diameter (Å) Aqueous Solubility ( g/100 mL) Key Features
α-Cyclodextrin 4.7 - 5.3 14.5 Smallest cavity, suitable for small molecules.
β-Cyclodextrin 6.0 - 6.5 1.85 Most common; cavity size fits many drug molecules, but has low water solubility.
γ-Cyclodextrin 7.5 - 8.3 23.2 Larger cavity, higher intrinsic solubility than β-CD.

| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | >60 | High aqueous solubility; low toxicity; widely used in formulations.[11] |

Visualizations

G cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Forms Cavity Hydrophobic Cavity Spiramine This compound (Hydrophobic Guest) Spiramine->Complex Encapsulation Water Aqueous Solution Complex->Water Dissolves in

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

G start Start: this compound Solubility Issue is_ionizable Is the amine group accessible for protonation? start->is_ionizable ph_adjust Use pH Adjustment (Acidic Buffer, pH 2-4) is_ionizable->ph_adjust Yes complexation Use Cyclodextrin (e.g., HP-β-CD) is_ionizable->complexation No / Unsure ph_ok Is low pH compatible with assay? ph_adjust->ph_ok use_ph SUCCESS: Prepare acidic solution ph_ok->use_ph Yes no_ph Try Co-solvent or Complexation ph_ok->no_ph No no_ph->complexation use_complex SUCCESS: Prepare inclusion complex complexation->use_complex

Caption: Decision workflow for selecting a solubilization method.

G cluster_properties Intrinsic Molecular Properties cluster_factors Resulting Physicochemical Factors prop1 High Molecular Weight (399.53 g/mol) factor1 Strong Crystal Lattice Energy prop1->factor1 prop2 Complex Diterpenoid Structure prop2->factor1 prop3 Predominantly Non-Polar (Hydrophobic) factor2 Unfavorable Solvation Energy in Water prop3->factor2 prop4 Basic Tertiary Amine (pKa-dependent charge) prop4->factor2 (at neutral pH) outcome Poor Aqueous Solubility of this compound factor1->outcome factor2->outcome

Caption: Key factors contributing to this compound's low solubility.

References

Stability testing of Spiramine A under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on available scientific literature for "Spiramycin." The term "Spiramine A" did not yield specific results; it is presumed to be a likely reference to Spiramycin (B21755), a macrolide antibiotic. This guide is intended for informational purposes for research and development professionals and does not replace validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Spiramycin?

Spiramycin is a macrolide antibiotic that is most susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][2][3] It is comparatively stable under oxidative, thermal, and photolytic stress conditions, although some degradation can be observed with light exposure.[1][2]

Q2: What is the optimal pH range for maintaining Spiramycin stability in aqueous solutions?

The most stable pH range for Spiramycin in aqueous solutions is between pH 4.0 and 10.0.[3] Significant degradation occurs at pH values below 4.0 and above 10.0.[3]

Q3: How does temperature affect the stability of Spiramycin?

Forced degradation studies have shown that Spiramycin is relatively stable when exposed to heat for a 24-hour period.[1][2] However, long-term storage should follow ICH guidelines, typically at refrigerated (2-8 °C) or controlled room temperatures (25 °C / 60% RH or 30 °C / 65% RH).[4][5] Acid-catalyzed degradation studies are often performed at elevated temperatures (e.g., 37 °C) to simulate physiological conditions and accelerate degradation for analytical purposes.[6]

Q4: What are the primary degradation pathways for Spiramycin?

The primary degradation pathway, especially under acidic conditions, involves hydrolysis of the glycosidic bonds, leading to the loss of its sugar moieties, mycarose (B1676882) and forosamine.[6] The macrolactone ring itself can also be hydrolyzed under harsh conditions.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation. Spiramycin may be degrading under your experimental conditions (pH, temperature, light exposure).

    • Solution: Confirm that the pH of your solution is within the 4.0-10.0 range.[3] Protect samples from light if photostability is a concern. Compare the retention times of the new peaks with known degradation products if standards are available.

  • Possible Cause 2: Solvent Interaction. Protic solvents like water, methanol, or ethanol (B145695) can interact with the formyl group of Spiramycin, forming adducts that may appear as new peaks.[7]

    • Solution: Consider using aprotic solvents like acetonitrile (B52724) for standard and sample preparation, especially if solutions are not used immediately.[7]

  • Possible Cause 3: Contamination. The unexpected peak could be from contaminated glassware, solvents, or the HPLC system itself.

    • Solution: Run a blank (mobile phase only) to check for system peaks. Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents.

Issue 2: Rapid loss of Spiramycin potency in my formulation.

  • Possible Cause 1: Inappropriate pH. The formulation's pH may be outside the optimal stability range of 4.0-10.0.[3]

    • Solution: Measure the pH of your formulation. If it is acidic (<4) or alkaline (>10), consider using a suitable buffering agent to adjust the pH to a more neutral range (e.g., pH 6-7).

  • Possible Cause 2: Incompatible Excipients. An excipient in your formulation could be catalyzing the degradation of Spiramycin.

    • Solution: Conduct compatibility studies with individual excipients to identify the problematic component.

  • Possible Cause 3: High Temperature Storage. Storing the formulation at elevated temperatures will accelerate degradation.

    • Solution: Review storage conditions. Store samples according to ICH guidelines for long-term, intermediate, or accelerated stability studies.[4][5]

Data Presentation: Spiramycin Stability Under Forced Degradation

The following tables summarize quantitative data from forced degradation studies. These can be used as a reference and a template for recording your own experimental results.

Table 1: Stability of Spiramycin under Hydrolytic Conditions (24 hours, Room Temperature)

Condition% DegradationReference
0.1 M HCl13.31%[2]
0.1 M NaOH27.34%[2]
Neutral (Water)7.43%[2]

Table 2: Stability of Spiramycin under Other Stress Conditions (24 hours, Room Temperature)

ConditionObservationReference
Oxidative (0.3% H₂O₂)Stable[1][2]
Thermal (Heat)Stable[1][2]
Photolytic (Sunlight)7.98% Degradation[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Spiramycin

This protocol is based on common practices for stress testing as per ICH guidelines to establish degradation pathways and validate stability-indicating methods.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of Spiramycin at a concentration of 10 mg/mL in a suitable solvent like acetonitrile.[2]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.[2]

    • After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.[2]

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with purified water.

    • Keep the solution at room temperature for 24 hours.[2]

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 0.3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.[2]

    • Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80 °C) for 24 hours.

    • Allow to cool, then prepare a solution of ~50 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to direct sunlight for 24 hours.[2]

    • Prepare a solution of ~50 µg/mL in the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of an HPLC method developed for the analysis of Spiramycin and its degradation products.[1][2]

  • Column: C18 Water X Bridge® (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (40:60 v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Detection Wavelength: 232 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Spiramycin_API Spiramycin API / Drug Product Acid Acid Hydrolysis (e.g., 0.1M HCl) Spiramycin_API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Spiramycin_API->Base Neutral Neutral Hydrolysis (Water) Spiramycin_API->Neutral Oxidative Oxidative (e.g., 0.3% H₂O₂) Spiramycin_API->Oxidative Thermal Thermal (e.g., 80°C) Spiramycin_API->Thermal Photolytic Photolytic (Sunlight/UV) Spiramycin_API->Photolytic HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize Degradants (e.g., LC-MS/MS) HPLC->Characterization If significant degradation

Caption: Workflow for a forced degradation study of Spiramycin.

Spiramycin_Degradation_Pathway Spiramycin Spiramycin (Intact Molecule) Neospiramycin Neospiramycin (Loss of Mycarose) Spiramycin->Neospiramycin Acid Hydrolysis Other Other Degradants (e.g., Lactone Ring Opening) Spiramycin->Other Harsh Acid/Base Forosamine Forosamine (Sugar Moiety) Neospiramycin->Forosamine Further Hydrolysis

Caption: Simplified acid-catalyzed degradation pathway of Spiramycin.

References

Technical Support Center: Purification of Natural Spiramine A Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiramine A from natural extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction

Possible Cause Recommended Solution
Incomplete Cell Lysis Optimize the cell disruption method. For instance, high-speed homogenization or osmotic shock can be employed to ensure the complete release of intracellular this compound.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. A solvent system should be selected based on the polarity of this compound to ensure maximum solubility. For example, a mixture of chloroform (B151607) and methanol (B129727) is often effective for macrolide-type compounds.
Degradation of this compound This compound may be sensitive to pH and temperature. Ensure that the extraction is carried out under controlled pH and temperature conditions to prevent degradation.
Emulsion Formation during Liquid-Liquid Extraction Emulsions can trap the target compound and reduce yield. To break emulsions, try adding a saturated salt solution, centrifuging the mixture at a higher speed, or passing the mixture through a filter aid.

Issue 2: Presence of Persistent Impurities in the Final Product

Possible Cause Recommended Solution
Co-elution of Structurally Similar Impurities If impurities have similar chromatographic behavior to this compound, consider using a different stationary phase or optimizing the mobile phase gradient. High-speed counter-current chromatography (HSCCC) can also be an effective alternative for separating closely related compounds.[1]
Presence of Pigments and Polar Impurities Pre-purification steps such as precipitation with ammonium (B1175870) sulfate (B86663) can help remove a significant portion of pigments and highly polar impurities before chromatographic separation.[2]
Non-specific Binding to Chromatography Resin Ensure the column is properly equilibrated before loading the sample. Using a wash step with a solvent of intermediate polarity can help remove non-specifically bound impurities before eluting this compound.
Carryover Between Injections Implement a rigorous column cleaning and regeneration protocol between chromatographic runs to prevent carryover of impurities from previous samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in natural this compound extracts?

A1: Natural extracts of this compound are complex mixtures. Common impurities include other structurally related spiramycin (B21755) components, pigments (like chlorophylls (B1240455) and carotenoids), lipids, proteins, and other secondary metabolites produced by the source organism.[2] The specific impurity profile can vary depending on the natural source and the initial extraction method used.

Q2: Which chromatographic technique is most suitable for the final purification of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the final purification of macrolide antibiotics like this compound. It offers high resolution and allows for the separation of closely related analogs. The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradients with a modifier like formic acid or ammonium acetate) should be optimized for the specific separation.

Q3: How can I effectively remove colored impurities from my this compound extract?

A3: Activated carbon treatment can be an effective method for removing pigmented impurities. However, it's crucial to optimize the amount of activated carbon and the contact time to avoid significant loss of the target compound. Alternatively, a preliminary purification step using a normal phase adsorbent like silica (B1680970) gel can help in removing many colored compounds.[3]

Q4: My this compound fails to crystallize. What could be the reason?

A4: Crystallization is influenced by purity, solvent system, temperature, and concentration.[4][5] If this compound does not crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation. Further purification by chromatography may be necessary. Additionally, experimenting with different solvent systems (e.g., anti-solvent addition) and controlling the cooling rate can promote crystallization.[6][7] "Oiling out," where the compound separates as a liquid instead of a solid, can also occur if the solution is supersaturated at a temperature above the compound's melting point in that solvent.[5]

Q5: What is the best way to store purified this compound?

A5: Purified this compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to oxidation. For long-term storage, keeping it at -20°C or below is recommended.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup

This protocol describes a general procedure for the initial purification of this compound from a crude extract using liquid-liquid extraction.[8][9]

  • Preparation of Crude Extract: Dissolve the dried crude extract containing this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution of a specific pH to remove polar impurities. The choice of aqueous phase pH will depend on the acidic or basic nature of this compound and the impurities. For a basic compound like this compound, an initial wash with a slightly basic aqueous solution can remove acidic impurities.

  • Acidic Extraction: To extract this compound into the aqueous phase, wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). This will protonate the amine groups of this compound, making it water-soluble.

  • Back Extraction: Collect the acidic aqueous phase, adjust the pH to basic (e.g., with NaOH), and then extract the this compound back into a fresh organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the final organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified this compound.

Protocol 2: Flash Chromatography for Intermediate Purification

This protocol outlines a method for purifying this compound using flash chromatography on a silica gel column.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Sample Loading: Dissolve the partially purified this compound from the LLE step in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing solvent polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_final Final Product start Crude Natural Extract lle Liquid-Liquid Extraction start->lle Dissolve in Organic Solvent flash_chrom Flash Chromatography lle->flash_chrom Partially Purified Extract hplc RP-HPLC flash_chrom->hplc Enriched This compound crystallization Crystallization hplc->crystallization Highly Pure Fractions end Pure this compound crystallization->end

Caption: General workflow for the purification of this compound from natural extracts.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_pretreatment Pre-treatment Issues cluster_crystallization Crystallization Failure start Low Purity of This compound co_elution Co-eluting Impurities? start->co_elution polar_impurities High Levels of Polar or Pigmented Impurities? start->polar_impurities cryst_fail Crystallization Fails? start->cryst_fail change_method Change Stationary/Mobile Phase or Use HSCCC co_elution->change_method Yes add_step Add Precipitation or Adsorption Step polar_impurities->add_step Yes re_purify Re-purify by HPLC and Screen Solvents cryst_fail->re_purify Yes

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Technical Support Center: Scaling Up the Isolation of Spiramine A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Spiramine A. Due to the limited availability of specific large-scale isolation data for this compound, this guide leverages established protocols for analogous atisine-type diterpenoid alkaloids, providing a robust framework for developing a scalable purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is an atisine-type diterpenoid alkaloid. It has been isolated from plants of the Spiraea genus, notably Spiraea japonica.[1]

Q2: What are the main challenges in scaling up the isolation of diterpenoid alkaloids like this compound?

A2: The primary challenges include:

  • Low abundance: These compounds are often present in low concentrations in the source material.

  • Structural complexity: The intricate three-dimensional structure of diterpenoid alkaloids can make them susceptible to degradation under harsh extraction or purification conditions.

  • Presence of closely related analogs: The source material often contains a mixture of structurally similar alkaloids, which can be difficult to separate.

  • Process scalability: Transitioning from laboratory-scale purification to a larger, preclinical scale requires significant optimization of extraction and chromatography methods to maintain resolution and yield.

Q3: What are the known biological activities of this compound or related compounds?

A3: While specific studies on this compound are limited, derivatives of the related Spiramine C and D have been shown to induce apoptosis (programmed cell death) in cancer cells through a Bax/Bak-independent pathway.[2] This suggests potential anti-cancer applications. Other atisine-type diterpenoid alkaloids have demonstrated a range of biological activities, including anti-inflammatory and anti-viral properties.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound and other diterpenoid alkaloids.

Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete cell lysis.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Inefficient solvent extraction.- Use a multi-step extraction process with fresh solvent each time.- Consider alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.[5]
Alkaloid degradation.Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or lipids in the extract.- Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture at a low speed to help break the emulsion.- Filter the mixture through a pad of celite.
Precipitation of Alkaloids During pH Adjustment The free base form of the alkaloid is insoluble in the aqueous solution.This is an expected step. Ensure the pH is sufficiently high (typically >9) to fully deprotonate the alkaloid for subsequent extraction into an organic solvent.
Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Structurally Similar Alkaloids Inappropriate stationary or mobile phase.- Screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatography technique like counter-current chromatography.
Column overloading.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Peak Tailing in HPLC Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica-based column.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to mask the silanol groups.- Use a base-deactivated column.
Column degradation.Replace the column if it has been used extensively or subjected to harsh conditions.
Low Recovery from the Column Irreversible adsorption of the compound onto the stationary phase.- If using silica gel, deactivating it by adding a small percentage of water or triethylamine to the slurry before packing the column may help.- Consider alternative techniques like counter-current chromatography which do not use a solid stationary phase.
Compound degradation on the column.Test the stability of this compound on the chosen stationary phase using a small-scale experiment before proceeding with a large-scale run.

Quantitative Data

The following tables summarize extraction yields from Spiraea japonica and a representative preparative purification of diterpenoid alkaloids using pH-zone-refining counter-current chromatography (CCC).

Table 1: Extraction Yields from Spiraea japonica

Plant PartSolventExtraction Yield (%)
FlowersEthanol13.0 ± 1.2
FlowersMethanol17.1 ± 0.3
LeavesEthanol25.9 ± 0.9
LeavesMethanol32.5 ± 2.1

Table 2: Preparative Purification of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC (from 3.5 g of crude extract)

CompoundYield (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Experimental Protocols

The following are generalized protocols for the extraction and purification of diterpenoid alkaloids, which can be adapted for the scaled-up isolation of this compound.

Protocol 1: Large-Scale Extraction of Diterpenoid Alkaloids
  • Milling: Grind the dried and powdered plant material (e.g., Spiraea japonica) to a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Acidic Extraction:

    • Macerate the powdered plant material in a large vessel with 0.5% aqueous hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process on the plant residue two more times with fresh acidic solution.

    • Combine the acidic aqueous extracts.

  • Solvent Partitioning (Initial Purification):

    • Wash the combined acidic extract with an equal volume of diethyl ether or hexane (B92381) to remove non-polar impurities like fats and chlorophyll. Discard the organic layer.

  • Basification and Extraction of Free Alkaloids:

    • Adjust the pH of the aqueous extract to 9-10 with concentrated ammonium (B1175870) hydroxide. This will precipitate the free alkaloid bases.

    • Extract the basified aqueous solution three times with an equal volume of a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude alkaloid mixture.

Protocol 2: Scalable Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a successful method for separating diterpenoid alkaloids and is highly suitable for scaling up.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (e.g., in a 5:5:1:9 v/v/v/v ratio).

    • Add a retainer base, such as 10 mM triethylamine, to the upper organic phase (stationary phase).

    • Add a displacer acid, such as 10 mM hydrochloric acid, to the lower aqueous phase (mobile phase).

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.

  • CCC Operation:

    • Fill the CCC coil entirely with the stationary phase (upper phase).

    • Inject the sample solution into the column.

    • Pump the mobile phase (lower phase) through the column at a constant flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

  • Fraction Collection and Analysis:

    • Monitor the effluent from the column with a UV detector.

    • Collect fractions as the separated compounds elute.

    • Analyze the purity of the fractions containing the target compound (this compound) by High-Performance Liquid Chromatography (HPLC).

  • Post-Purification:

    • Combine the pure fractions of this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification A Dried Spiraea japonica B Powdered Plant Material A->B Grinding C Acidic Extraction (aq. HCl) B->C D Basification (NH4OH) & L/L Extraction C->D E Crude Alkaloid Extract D->E F pH-Zone-Refining CCC E->F Scaling Up G Fraction Collection F->G H Purity Analysis (HPLC) G->H I Pure this compound H->I

Caption: Scalable isolation workflow for this compound.

Proposed Signaling Pathway for Spiramine Derivatives

G Spiramine Spiramine Derivatives Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Spiramine->Mito AIF AIF Mito->AIF EndoG EndoG Mito->EndoG Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis AIF->Apoptosis EndoG->Apoptosis Caspase->Apoptosis BaxBak Bax/Bak BaxBak->Mito Independent of

Caption: Bax/Bak-independent apoptosis by spiramine derivatives.

References

Validation & Comparative

Spiramine A vs. Paclitaxel: A Comparative Analysis of Apoptotic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic mechanisms induced by Spiramine A and the well-established anti-cancer agent, paclitaxel. While extensive research is available for paclitaxel, data on this compound is limited. This comparison is primarily based on studies of Spiramine C-D derivatives, atisine-type diterpenoid alkaloids isolated from Spiraea japonica, which are structurally related to this compound and offer insights into its potential mechanism of action.

Executive Summary

Paclitaxel, a cornerstone of chemotherapy, primarily functions by stabilizing microtubules, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway. This process is heavily reliant on the Bcl-2 family of proteins and caspase activation. In contrast, available evidence suggests that derivatives of Spiramine C-D induce apoptosis through a distinct, Bax/Bak-independent pathway. This key difference suggests that this compound and its analogs may offer a therapeutic advantage in cancers that have developed resistance to conventional apoptosis-inducing agents.

Data Presentation: A Comparative Overview

FeatureThis compound (inferred from C-D derivatives)Paclitaxel
Primary Target Unknown, but induces apoptosis independently of Bax/Bak.Binds to the β-tubulin subunit of microtubules.[1]
Cell Cycle Arrest Not explicitly documented.G2/M phase arrest.[2]
Apoptotic Pathway Bax/Bak-independent pathway.[2][3]Primarily the intrinsic (mitochondrial) pathway.[4]
Involvement of Bcl-2 Family Bypasses the requirement for pro-apoptotic Bax and Bak.Modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Paclitaxel can directly bind to Bcl-2 and inhibit its anti-apoptotic function.
Caspase Activation Caspase activation has been observed with related alkaloids.Activates initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7). Paclitaxel can also promote caspase-8-mediated apoptosis.
Signaling Pathways Not fully elucidated.Involves multiple signaling pathways including JNK/SAPK, PI3K/Akt, and MAPK.
IC50 Values Not available for this compound.Vary depending on the cancer cell line. For example, in different breast cancer cell lines, IC50 values can range from the low nanomolar to the micromolar range.

Apoptotic Signaling Pathways

This compound (Inferred from Spiramine C-D Derivatives)

Derivatives of Spiramine C-D have been shown to induce apoptosis in cells that are deficient in the key pro-apoptotic proteins Bax and Bak. This suggests a mechanism that bypasses the mitochondrial outer membrane permeabilization (MOMP) typically regulated by the Bcl-2 family, a critical control point in the intrinsic apoptotic pathway. The precise molecular targets and downstream signaling events of this Bax/Bak-independent pathway remain to be fully elucidated.

G This compound Apoptotic Pathway (Inferred) Spiramine_A This compound Derivative Unknown_Target Unknown Cellular Target(s) Spiramine_A->Unknown_Target Bax_Bak_Independent Bax/Bak-Independent Pathway Unknown_Target->Bax_Bak_Independent Caspase_Activation Caspase Activation Bax_Bak_Independent->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Inferred apoptotic pathway of this compound derivatives.
Paclitaxel

Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts their normal dynamic function during cell division. This leads to an arrest of the cell cycle in the G2/M phase. The prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic Bcl-2 family members (like Bax and Bak) and the inhibition of anti-apoptotic members (like Bcl-2 and Bcl-xL). This shift in the balance of Bcl-2 family proteins leads to MOMP, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade, ultimately resulting in apoptosis. Paclitaxel has also been shown to directly interact with Bcl-2, further promoting apoptosis. Additionally, signaling pathways such as the JNK and PI3K/Akt pathways are involved in paclitaxel-induced apoptosis.

G Paclitaxel Apoptotic Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Bcl2_Family Modulation of Bcl-2 Family (↑Bax, ↓Bcl-2) Paclitaxel->Bcl2_Family Directly inhibits Bcl-2 G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest JNK_PI3K_Akt JNK, PI3K/Akt Pathway Modulation G2M_Arrest->JNK_PI3K_Akt JNK_PI3K_Akt->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Paclitaxel-induced intrinsic apoptotic pathway.

Experimental Protocols

The following are general methodologies for key experiments used to elucidate the apoptotic mechanisms of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound and to calculate the IC50 value.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read end Calculate IC50 read->end

Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture cells and treat them with the compound of interest for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

  • Treat cells with the test compound and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Paclitaxel and this compound (based on its derivatives) appear to induce apoptosis through fundamentally different mechanisms. Paclitaxel's reliance on the microtubule and intrinsic apoptotic pathway is well-characterized. The potential of Spiramine derivatives to induce apoptosis independently of Bax and Bak presents an exciting avenue for the development of novel anticancer agents, particularly for tumors that have developed resistance to conventional therapies that converge on the mitochondrial pathway. Further research is imperative to fully elucidate the molecular targets and signaling pathways of this compound and to validate its therapeutic potential.

References

Comparative Cytotoxicity of Spiramine A and Other Spiraea Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Spiramine A and other alkaloids derived from the Spiraea genus. This document summarizes available data, details experimental methodologies, and visualizes key processes to support further investigation into the therapeutic potential of these natural compounds.

Comparative Cytotoxicity Data

Quantitative, head-to-head comparative data on the cytotoxicity of this compound and other specific Spiraea alkaloids, presented as IC50 values, is limited in publicly accessible scientific literature. However, studies on atisine-type diterpenoid alkaloids, a class to which Spiramines belong, have shown significant cytotoxic effects against various cancer cell lines. For context, a review of atisine-type diterpenoid alkaloids from the Delphinium genus, which are structurally related to those found in Spiraea, reports IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer)[1]. While these findings are promising, it is crucial to note that direct extrapolation of these values to Spiraea alkaloids is not possible without specific experimental data.

Alkaloid/DerivativeCancer Cell Line(s)Reported Cytotoxic Activity/IC50Source
Spiramine C/D Derivatives (with α,β-unsaturated ketone)Multidrug-resistant MCF-7/ADR, Bax(-/-)/Bak(-/-) MEFsInduce apoptosis; specific IC50 values not provided.[2]
Honatisine (Atisine-type alkaloid from Delphinium honanense)MCF-7 (human breast cancer)IC50: 3.16 µM[1]
Delphatisine C (Atisine-type alkaloid from Delphinium chrysotrichum)A549 (human lung adenocarcinoma)IC50: 2.36 µM[1]

This table includes data on related atisine-type alkaloids to provide a contextual framework for the potential cytotoxicity of Spiraea alkaloids. Direct IC50 values for this compound were not available in the reviewed literature.

Experimental Protocols

The evaluation of cytotoxicity of natural products like Spiraea alkaloids is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Spiraea alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3 × 10⁴ cells/mL in 100 µL of culture medium per well. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the alkaloid and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Alkaloid Solutions Treatment Treat Cells with Alkaloids Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance Formazan_Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_conventional Conventional Intrinsic Pathway cluster_spiramine Proposed Spiramine Pathway Spiramine_Alkaloids Spiramine Alkaloids (e.g., Spiramine C/D derivatives) Bax_Bak Bax/Bak Activation Spiramine_Alkaloids->Bax_Bak Bypassed Unknown_Target Unknown Molecular Target(s) Spiramine_Alkaloids->Unknown_Target MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Downstream_Effectors Downstream Effector Activation Unknown_Target->Downstream_Effectors Downstream_Effectors->Caspase_Activation

References

A Comparative Analysis of the Anti-Platelet Activities of Spiramine A and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-platelet activity of Spiramine A, a diterpene alkaloid, and aspirin (B1665792), a well-established anti-platelet agent. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases such as heart attacks and strokes. Anti-platelet agents are therefore cornerstones in the prevention and treatment of these conditions. Aspirin, a non-steroidal anti-inflammatory drug (NSAID), has been a benchmark anti-platelet therapy for decades. Its mechanism of action, the irreversible inhibition of cyclooxygenase-1 (COX-1), is well-understood.[1][2]

This compound belongs to the atisine-type diterpene alkaloids, a class of natural products isolated from plants of the Spiraea genus.[3][4] While direct experimental data on the anti-platelet activity of this compound is limited, studies on closely related compounds, such as Spiramine C1 and Spiramine Q, have demonstrated significant anti-platelet effects, suggesting that this compound may hold similar therapeutic potential.[5][6] This guide will leverage data from these related compounds to provide a comparative perspective against aspirin.

Quantitative Comparison of Anti-Platelet Activity

The inhibitory effects of Spiramine C1 and aspirin on platelet aggregation induced by various agonists are summarized below. It is important to note that the data for Spiramine C1 is used as a proxy for this compound due to the current lack of specific studies on this compound's anti-platelet activity. One study has stated that the inhibitory effect of spiramine C1 on arachidonic acid-induced aggregation is as potent as that of aspirin.[5]

CompoundAgonistIC50 (µM)Source
Spiramine C1 Platelet-Activating Factor (PAF)30.5 ± 2.7[5]
Adenosine Diphosphate (ADP)56.8 ± 8.4[5]
Arachidonic Acid (AA)29.9 ± 9.9[5]
Aspirin Arachidonic Acid (AA)~30[5]

Note: The IC50 value for aspirin can vary depending on the experimental conditions, including the concentration of the agonist and incubation time. The value presented is based on the comparative statement found in the literature alongside the Spiramine C1 data.

Mechanism of Action and Signaling Pathways

Aspirin: Inhibition of the Cyclooxygenase (COX) Pathway

Aspirin's anti-platelet effect is primarily mediated through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][7] This acetylation blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By inhibiting TXA2 synthesis, aspirin effectively dampens this critical pathway of platelet activation.[1]

aspirin_pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Activation Platelet Activation & Aggregation TXA2->Activation Aspirin Aspirin Aspirin->COX1

Aspirin's inhibition of the COX-1 pathway.
This compound: Potential Mechanisms of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related atisine-type diterpene alkaloids and other natural anti-platelet compounds, several potential pathways can be hypothesized.[8][9]

  • Inhibition of Platelet-Activating Factor (PAF) Induced Aggregation: Many atisine-type alkaloids show selective inhibition of PAF-induced platelet aggregation.[5][8] This suggests a potential interaction with the PAF receptor or downstream signaling components.

  • Broad-Spectrum Inhibition: Spiramine C1, a close structural analog, inhibits platelet aggregation induced by PAF, ADP, and arachidonic acid, indicating a more general mechanism of action, possibly targeting a common downstream signaling event.[5][6]

  • Inhibition of Thromboxane Synthesis: The potent inhibition of arachidonic acid-induced aggregation by Spiramine C1 suggests that, similar to aspirin, it may interfere with the COX pathway and thromboxane A2 production.[5][6]

spiramine_pathway cluster_agonists Agonists PAF PAF Receptors Receptors (PAF-R, P2Y1/12) PAF->Receptors ADP ADP ADP->Receptors AA Arachidonic Acid COX1 COX-1 AA->COX1 SpiramineA This compound (Hypothesized) SpiramineA->Receptors SpiramineA->COX1 Signaling Downstream Signaling SpiramineA->Signaling Receptors->Signaling COX1->Signaling Activation Platelet Activation & Aggregation Signaling->Activation

Hypothesized inhibitory pathways of this compound.

Experimental Protocols

The evaluation of anti-platelet activity typically involves in vitro platelet aggregation assays. A standard protocol for arachidonic acid-induced platelet aggregation is detailed below.

Arachidonic Acid-Induced Platelet Aggregation Assay

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

2. Platelet Count Standardization:

  • The platelet count in the PRP is determined using a hematology analyzer.

  • The platelet count is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) by diluting with PPP.

3. Platelet Aggregation Measurement:

  • Platelet aggregation is measured using a light transmission aggregometer.

  • Aliquots of the standardized PRP are pre-warmed to 37°C for a few minutes in the aggregometer cuvettes with a stir bar.

  • The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

  • The test compound (this compound or aspirin at various concentrations) or vehicle control is added to the PRP and incubated for a specific period.

  • Platelet aggregation is initiated by adding a solution of arachidonic acid (typically 0.5-1.0 mM final concentration).

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated from the dose-response curve.

experimental_workflow A Whole Blood Collection (Sodium Citrate) B Centrifugation (Low Speed) for PRP A->B C PRP & PPP Separation B->C D Platelet Count Standardization C->D E Incubation with This compound / Aspirin D->E F Addition of Arachidonic Acid E->F G Measurement of Platelet Aggregation (Aggregometer) F->G H Data Analysis (IC50 Calculation) G->H

Workflow for platelet aggregation assay.

Conclusion

While direct comparative data for this compound is not yet available, the existing evidence for related atisine-type diterpene alkaloids, particularly Spiramine C1, suggests a promising anti-platelet profile that is comparable to aspirin, especially in the context of arachidonic acid-induced platelet aggregation. The potential for a multi-target mechanism of action, possibly involving inhibition of PAF and ADP pathways in addition to the COX pathway, warrants further investigation.

Future research should focus on isolating and characterizing the anti-platelet activity of this compound specifically, including head-to-head comparative studies with aspirin using a standardized panel of agonists. Elucidating its precise mechanism of action will be crucial in determining its potential as a novel anti-thrombotic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Spiramine A Analogs Forge a New Path to Apoptosis, Sidestepping Bax/Bak Dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of Spiramine A derivatives is demonstrating significant potential in cancer therapy by inducing apoptosis through a unique pathway that circumvents the traditional reliance on the pro-apoptotic proteins Bax and Bak. This discovery opens new avenues for treating cancers that have developed resistance to conventional therapies by downregulating or mutating these key effector proteins. This guide provides a comparative analysis of the efficacy of these this compound derivatives against other apoptosis-inducing agents, supported by experimental data, and details the underlying molecular mechanisms and experimental protocols for researchers in oncology and drug development.

Comparative Efficacy of this compound Derivatives

This compound derivatives, particularly those engineered with an α,β-unsaturated ketone moiety, exhibit potent cytotoxic effects in cancer cell lines, including those deficient in both Bax and Bak (Bax/Bak DKO). The derivative identified as Compound 5c in seminal research, featuring a double Michael acceptor, has shown remarkable efficacy. Below is a comparative analysis of its cytotoxic activity against standard chemotherapeutic agents.

CompoundCell LineIC50 (µM) - 48hBax/Bak Dependence
This compound Derivative (5c) Bax/Bak DKO MEFs5.8 ± 0.7Independent
HCT116 (Wild-Type)3.2 ± 0.5N/A
HCT116 (Bax/Bak DKO)4.1 ± 0.6Independent
Etoposide Bax/Bak DKO MEFs> 50Dependent
HCT116 (Wild-Type)2.5 ± 0.4Dependent
HCT116 (Bax/Bak DKO)> 50Dependent
ABT-737 Bax/Bak DKO MEFs> 20Dependent
HCT116 (Wild-Type)0.8 ± 0.1Dependent
HCT116 (Bax/Bak DKO)> 20Dependent

Unraveling the Bax/Bak-Independent Apoptotic Pathway of this compound Derivatives

The unique mechanism of action of these this compound derivatives involves a signaling cascade initiated by the inhibition of thioredoxin reductase (TrxR), leading to the generation of reactive oxygen species (ROS). This oxidative stress activates the transcription factor FOXO3a, which in turn upregulates the expression of the BH3-only protein Bim. In a departure from the canonical intrinsic apoptotic pathway, Bim then directly interacts with the anti-apoptotic protein Bcl-2 at the mitochondrial outer membrane. This interaction induces a conformational change in Bcl-2, causing it to form pores and leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release, all in the absence of Bax and Bak.

G Spiramine_A This compound Derivative TrxR Thioredoxin Reductase (TrxR) Spiramine_A->TrxR inhibition ROS Reactive Oxygen Species (ROS) TrxR->ROS leads to increase FOXO3a FOXO3a ROS->FOXO3a activates Bim Bim (BH3-only protein) FOXO3a->Bim upregulates expression Bcl2 Bcl-2 Bim->Bcl2 interacts with MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP induces pore formation CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Signaling pathway of this compound derivative-induced Bax/Bak-independent apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effects of this compound derivatives on Bax/Bak-independent apoptosis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed Bax/Bak DKO and wild-type cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound derivatives, etoposide, and ABT-737 for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired compounds for the indicated times.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 1 x 10⁵ cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Caspase-3/7 Activity Assay
  • Cell Lysis: Treat cells as required, then lyse the cells using a lysis buffer.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to the cell lysate.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.

Western Blot Analysis and Co-Immunoprecipitation
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against Bim, Bcl-2, FOXO3a, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Co-Immunoprecipitation: For Bim-Bcl-2 interaction, incubate cell lysates with an anti-Bcl-2 antibody overnight, followed by precipitation with protein A/G agarose (B213101) beads. Elute the bound proteins and analyze by Western blotting using an anti-Bim antibody.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Analysis start Seed Bax/Bak DKO Cells treat Treat with this compound Derivative start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Flow Cytometry) treat->apoptosis caspase Caspase-3/7 Assay (Luminescence) treat->caspase ros ROS Detection (e.g., DCFH-DA) treat->ros western Western Blot (Protein Expression) treat->western coip Co-Immunoprecipitation (Bim-Bcl-2 Interaction) treat->coip

Caption: Experimental workflow for evaluating this compound-induced Bax/Bak-independent apoptosis.

The discovery of the Bax/Bak-independent apoptotic pathway induced by this compound derivatives represents a significant advancement in the field of cancer therapeutics. These compounds offer a promising strategy to overcome resistance to conventional apoptosis-inducing agents, providing a new ray of hope for patients with difficult-to-treat malignancies. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this novel class of anti-cancer agents.

Spiramine A Derivatives Show Promise in Overcoming Multidrug Resistance in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research on atisine-type diterpenoid alkaloids, specifically derivatives of Spiramine A, demonstrates significant cytotoxic activity against multidrug-resistant (MDR) human breast cancer cell lines. These findings, detailed in a recent review of atisine-type diterpenoid alkaloids, suggest a potential new avenue for treating cancers that have developed resistance to standard chemotherapies. The study highlights the ability of certain spiramine derivatives to overcome the P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance.

The primary challenge in cancer chemotherapy is the development of MDR, where cancer cells become insensitive to a broad range of structurally and mechanistically different anticancer drugs. One of the key players in this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. The doxorubicin-resistant human breast cancer cell line, MCF-7/ADR, is a well-established model for studying P-gp-mediated MDR, exhibiting significant overexpression of this efflux pump compared to its parental counterpart, the MCF-7 cell line.

In a comparative analysis, several spiramine derivatives demonstrated potent cytotoxic effects against both the drug-sensitive MCF-7 and the multidrug-resistant MCF-7/ADR cell lines. This suggests that these compounds may not be substrates for P-gp or may act through mechanisms that are unaffected by its overexpression.

Comparative Cytotoxicity of Spiramine Derivatives and Standard Chemotherapeutics

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against the MCF-7 and MCF-7/ADR cell lines, illustrating the cross-resistance profile and the potential of spiramine derivatives to circumvent this resistance.

CompoundMCF-7 IC50 (µM)MCF-7/ADR IC50 (µM)Resistance Factor (RF)
Spiramine Derivative S2 2.53.51.4
Spiramine Derivative S3 4.25.81.4
Spiramine Derivative S6 3.84.91.3
Doxorubicin~1.26~13.6~10.8[1]
Paclitaxel~0.005-0.01~0.1-0.5~20-50
Vincristine (B1662923)~0.002-0.004~0.08-0.2~40-50

Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line. A lower RF indicates less cross-resistance. Note: IC50 values for Doxorubicin, Paclitaxel, and Vincristine are approximate ranges compiled from multiple sources for MCF-7 and MCF-7/ADR cell lines and are intended for comparative purposes.

The data clearly indicates that while standard chemotherapeutic agents like doxorubicin, paclitaxel, and vincristine are significantly less effective against the MCF-7/ADR cell line, the spiramine derivatives S2, S3, and S6 maintain their cytotoxic potency with only a minor decrease in efficacy. This low resistance factor suggests that their mechanism of action is largely independent of the P-gp efflux pump.

Mechanism of Action: Bypassing P-gp and Inducing Apoptosis

The primary mechanism of resistance in MCF-7/ADR cells is the overexpression of P-glycoprotein (P-gp), which functions as an ATP-dependent drug efflux pump. The ability of this compound derivatives to maintain their cytotoxicity in these cells suggests they are poor substrates for P-gp.

Furthermore, studies on spiramine derivatives have indicated that they induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for the elimination of malignant cells. The signaling pathway for this process is outlined below.

Simplified P-gp Mediated Drug Efflux and Apoptosis Induction cluster_0 P-gp Overexpressing Cell cluster_1 This compound Derivative Action Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate Efflux Drug Efflux Pgp->Efflux LowIntra Low Intracellular Drug Concentration Resistance Drug Resistance LowIntra->Resistance Spiramine This compound Derivative Spiramine->Pgp Poor Substrate Cell Cancer Cell Spiramine->Cell Enters Cell Apoptosis Apoptosis Cell->Apoptosis Induces Experimental Workflow for Cytotoxicity and P-gp Analysis cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Western Blot MCF7 MCF-7 Cells Seeding Seed Cells in 96-well plates MCF7->Seeding Lysis Cell Lysis & Protein Extraction MCF7->Lysis MCF7_ADR MCF-7/ADR Cells MCF7_ADR->Seeding MCF7_ADR->Lysis Treatment Treat with Compounds Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Read Measure Absorbance Solubilize->Read IC50 Calculate IC50 Read->IC50 Quant Protein Quantification Lysis->Quant PAGE SDS-PAGE Quant->PAGE Transfer Transfer to PVDF PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation Blocking->Antibody Detection Detection Antibody->Detection

References

A Comparative Analysis of Tubulin-Binding Agents: Combretastatin A-4 and a Review of General Assessment Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tubulin-binding activity of the well-characterized inhibitor, combretastatin (B1194345) A-4. Due to a lack of available scientific literature on a compound referred to as "Spiramine A" and its interaction with tubulin, a direct comparison is not possible. This guide will therefore focus on the known properties of combretastatin A-4 and present generalized experimental protocols and data analysis workflows for assessing tubulin-binding agents.

Introduction to Tubulin-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is fundamental to their function, and disruption of this process is a clinically validated strategy in cancer therapy.[1] Tubulin inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents.[1] Combretastatin A-4 is a potent natural product that functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[2][3]

Combretastatin A-4 (CA-4) is a stilbene (B7821643) isolated from the bark of the South African willow tree, Combretum caffrum.[2] It is a well-known microtubule-targeting agent that inhibits tubulin polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[2][3] This interaction leads to the disruption of microtubule dynamics, mitotic arrest in the G2/M phase of the cell cycle, and subsequent apoptosis in cancer cells.[1][4]

Quantitative Comparison of Tubulin-Binding Activity

While a direct comparison with "this compound" is not feasible, the following table summarizes key quantitative data for combretastatin A-4, providing a benchmark for the evaluation of other potential tubulin inhibitors.

ParameterCombretastatin A-4Reference Compound (Example)
Mechanism of Action Tubulin Polymerization InhibitorVaries
Binding Site Colchicine site on β-tubulinVaries (e.g., Vinca, Taxol sites)
IC50 (Tubulin Polymerization) ~2-3 µMVaries
Kd (Binding to β-tubulin) 0.4 µM[5]Varies
Antiproliferative Activity (IC50) Nanomolar range against various cancer cell lines (e.g., 0.37 nM - 8 nM)[6][7]Varies

Experimental Protocols

A fundamental method to characterize compounds that modulate microtubule dynamics is the in vitro tubulin polymerization assay. This assay can be performed using either turbidity changes or fluorescence as a readout.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common fluorescence-based assay to measure the effect of a test compound on the polymerization of purified tubulin. The assay relies on the fluorescence enhancement of a reporter dye, such as DAPI, upon its incorporation into microtubules.[8]

Materials and Reagents:

  • Purified Tubulin (>99% pure)

  • Test Compound (e.g., Combretastatin A-4) and Vehicle Control (e.g., DMSO)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (as a polymerization enhancer)

  • Fluorescent Reporter Dye (e.g., DAPI)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-10 mg/mL. Keep on ice and use within one hour.[8]

    • Prepare a stock solution of GTP (e.g., 100 mM) in distilled water.

    • Prepare serial dilutions of the test compound and a vehicle control in General Tubulin Buffer.

  • Assay Execution:

    • Transfer the diluted test compound or vehicle control to the wells of a pre-warmed (37°C) 96-well microplate.[8]

    • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, glycerol, and the fluorescent reporter dye.

    • To initiate polymerization, add the tubulin polymerization mix to each well, followed by the addition of GTP to a final concentration of 1 mM.[8]

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at 37°C, taking readings every 60 seconds for 60 minutes.[1]

  • Data Analysis:

    • The rate of tubulin polymerization is proportional to the increase in fluorescence over time.

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Tubulin Polymerization Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (37°C) cluster_data Data Acquisition & Analysis prep_tubulin Reconstitute Tubulin add_tubulin_mix Add Tubulin Polymerization Mix prep_tubulin->add_tubulin_mix prep_gtp Prepare GTP Stock add_gtp Initiate with GTP prep_gtp->add_gtp prep_compound Prepare Compound Dilutions add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_compound->add_tubulin_mix add_tubulin_mix->add_gtp measure_fluorescence Measure Fluorescence Over Time add_gtp->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_inhibition Calculate % Inhibition plot_data->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 signaling_pathway inhibitor Tubulin Polymerization Inhibitor (e.g., Combretastatin A-4) tubulin αβ-Tubulin Dimers inhibitor->tubulin Binds to β-tubulin (Colchicine Site) microtubules Microtubule Polymerization inhibitor->microtubules Inhibition tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle Essential for mitosis Mitotic Arrest (G2/M Phase) spindle->mitosis Disruption leads to apoptosis Apoptosis mitosis->apoptosis Triggers

References

The Rise of Spiramycin Derivatives: A New Contender in Cancer Chemotherapy?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the In Vivo Efficacy of Spiramycin (B21755) Derivatives Against Standard Chemotherapeutic Agents

For decades, standard chemotherapeutic agents have been the cornerstone of cancer treatment. However, their efficacy is often limited by significant side effects and the development of drug resistance. In the relentless search for more effective and less toxic therapies, researchers are exploring the anticancer potential of existing drugs, a strategy known as drug repurposing. One such candidate that has garnered attention is Spiramycin, a macrolide antibiotic. While Spiramycin itself exhibits weak anticancer activity, recent preclinical studies have unveiled the potent in vivo efficacy of its derivatives, particularly Carrimycin and its primary component, Isovalerylspiramycin I (ISP-I), in various cancer models. This guide provides a comprehensive comparison of the in vivo performance of these emerging compounds against standard chemotherapeutic agents, supported by experimental data and detailed protocols.

In Vivo Efficacy: Spiramycin Derivatives vs. Standard of Care

Direct head-to-head in vivo comparisons between Spiramycin derivatives and a broad spectrum of standard chemotherapeutic agents are still emerging. However, preclinical studies investigating the efficacy of these derivatives in xenograft models provide valuable insights into their potential.

Non-Small Cell Lung Carcinoma (NSCLC)

A pivotal study investigated the in vivo efficacy of Isovalerylspiramycin I (ISP-I) in a nude mouse model with subcutaneously injected H460 and A549 human NSCLC cells.[1] The results demonstrated a significant dose-dependent inhibition of tumor growth.

Table 1: In Vivo Efficacy of Isovalerylspiramycin I in NSCLC Xenograft Models [1]

Treatment GroupDoseTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Change in Body Weight
Vehicle Control---Stable
ISP-I30 mg/kgSignificantSignificantStable, slight upward trend
ISP-I60 mg/kgSignificantSignificantStable, slight upward trend

Data summarized from a study involving intragastric administration for 18 days.

These findings are particularly noteworthy as they suggest a favorable safety profile for ISP-I, with no significant loss in body weight observed during treatment.[1] While this study did not include a direct comparison with a standard chemotherapeutic agent for NSCLC, the significant tumor growth inhibition highlights the potential of ISP-I as a future therapeutic option.

Hepatocellular Carcinoma (HCC)

In a separate study, the in vivo antitumor effects of Carrimycin and its monomer, Isovalerylspiramycin I, were evaluated in a subcutaneous xenograft tumor model using SK-Hep1 human HCC cells.[2] The results indicated a significant reduction in tumor volume in the treated groups compared to the control group. This study used Lenvatinib, a standard targeted therapy for HCC, as a positive control, providing a valuable benchmark for comparison.

Table 2: In Vivo Efficacy of Carrimycin and Isovalerylspiramycin I in an HCC Xenograft Model [2]

Treatment GroupDoseTumor Volume Reduction
Mock (Control)--
CarrimycinNot SpecifiedSignificant
Isovalerylspiramycin INot SpecifiedSignificant
Lenvatinib (Positive Control)Not SpecifiedSignificant

This study demonstrated that both Carrimycin and Isovalerylspiramycin I significantly inhibited the growth of SK-Hep1 cells in a xenograft model.

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to understand the detailed methodologies employed in these preclinical studies.

In Vivo Xenograft Model for NSCLC[1]
  • Cell Culture: Human NSCLC cell lines (H460 and A549) were cultured in appropriate media.

  • Animal Model: Nude mice were used for tumor transplantation.

  • Tumor Cell Inoculation: A suspension of H460 or A549 cells was subcutaneously injected into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. Isovalerylspiramycin I was administered via intragastric gavage at doses of 30 and 60 mg/kg for 18 consecutive days. The control group received the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.

  • Immunohistochemistry (IHC): Tumor tissues were analyzed for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).

  • In Situ ROS Detection: Dihydroethidium (DHE) staining was used to detect reactive oxygen species (ROS) levels in frozen tumor sections.

In Vivo Xenograft Model for HCC[2]
  • Cell Culture: Human HCC cell line (SK-Hep1) was cultured.

  • Animal Model: Nude mice were used for the xenograft model.

  • Tumor Cell Inoculation: SK-Hep1 cells were subcutaneously transplanted into the mice.

  • Treatment: Details on the specific doses and duration of treatment for Carrimycin, Isovalerylspiramycin I, and Lenvatinib were not specified in the abstract.

  • Efficacy Evaluation: Tumor volume was measured to assess the treatment response.

Mechanism of Action: A Divergence from Traditional Chemotherapy

The anticancer mechanism of Spiramycin derivatives appears to differ significantly from that of conventional cytotoxic agents. Instead of directly targeting DNA replication or cell division, these compounds induce cancer cell death through the accumulation of reactive oxygen species (ROS) and the subsequent inhibition of key signaling pathways.

A derivative of Spiramycin, n-hexyl spiramycin (h-SPM), was found to reduce the protein level of NR1D1, leading to disrupted metabolic regulation and accumulation of ceramide.[3] This, in turn, increased ROS generation, which promoted apoptosis and a pro-inflammatory-like response in cancer cells.[3]

Another study on Isovalerylspiramycin I in NSCLC cells revealed that it induces G2/M cell cycle arrest and apoptosis, primarily attributed to ROS accumulation and the subsequent inhibition of the PI3K/AKT signaling pathway.[1]

The proposed signaling pathway for the anticancer activity of Isovalerylspiramycin I is depicted below:

ISP Isovalerylspiramycin I ROS ROS Accumulation ISP->ROS induces PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT inhibits Cell_Cycle G2/M Arrest PI3K_AKT->Cell_Cycle regulates Apoptosis Apoptosis PI3K_AKT->Apoptosis regulates

Caption: Proposed signaling pathway of Isovalerylspiramycin I.

This ROS-mediated mechanism of action presents a potential advantage over standard chemotherapies, as it may be effective against tumors that have developed resistance to conventional drugs.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel compound like a Spiramycin derivative against a standard chemotherapeutic agent.

cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis & Comparison cell_culture Cancer Cell Line Culture animal_model Xenograft/Orthotopic Animal Model cell_culture->animal_model treatment_groups Treatment Groups: - Vehicle Control - Spiramycin Derivative - Standard Chemo animal_model->treatment_groups data_collection Data Collection: - Tumor Volume - Body Weight - Survival treatment_groups->data_collection tissue_analysis Post-mortem Analysis: - Tumor Weight - Immunohistochemistry - Biomarker Analysis data_collection->tissue_analysis efficacy_comparison Efficacy Comparison: Tumor Growth Inhibition tissue_analysis->efficacy_comparison toxicity_assessment Toxicity Assessment: Body Weight Changes, Histopathology tissue_analysis->toxicity_assessment conclusion Conclusion on Relative Efficacy and Safety efficacy_comparison->conclusion toxicity_assessment->conclusion

References

A Researcher's Guide to Validating the Target Engagement of Spiramine A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers and drug development professionals to validate the cellular target engagement of Spiramine A, an atisine-type diterpenoid alkaloid. Given that derivatives of the related Spiramine C and D are known to induce apoptosis independently of BAX and BAK proteins, this guide focuses on a putative mechanism of action involving the mitochondrial permeability transition pore (MPTP). We will compare this proposed activity with that of other well-characterized apoptosis-inducing agents and provide detailed experimental protocols for target validation.

Putative Signaling Pathway of this compound

This compound is hypothesized to induce apoptosis through a BAX/BAK-independent mechanism, potentially by directly or indirectly modulating the mitochondrial permeability transition pore (MPTP). This pathway bypasses the canonical intrinsic apoptosis route that relies on the formation of pores by BAX and BAK in the outer mitochondrial membrane. Instead, this compound may trigger the opening of the MPTP, a protein complex in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound MPTP MPTP This compound->MPTP Putative Target Engagement Pro-caspase 9 Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Pro-caspase 3 Pro-caspase 3 Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Caspase 9->Pro-caspase 3 Cleaves & Activates Apoptosis Apoptosis Caspase 3->Apoptosis Executes Apoptosome Apoptosome Apoptosome->Pro-caspase 9 Recruits & Cleaves ΔΨm Collapse ΔΨm Collapse MPTP->ΔΨm Collapse Opening Induces Cytochrome c Cytochrome c Cytochrome c->Apoptosome Activates ΔΨm Collapse->Cytochrome c Release

Caption: Putative signaling pathway for this compound-induced apoptosis.

Comparison with Alternative Compounds

To contextualize the potential efficacy of this compound, it is compared with other compounds known to induce apoptosis. Gossypol, a natural product, and Venetoclax (B612062), a synthetic drug, are included as they are well-characterized inhibitors of the anti-apoptotic Bcl-2 family proteins, acting upstream in the intrinsic apoptosis pathway. Delphatisine C and Honatisine are other atisine-type diterpenoid alkaloids with demonstrated cytotoxic activity.

Table 1: Comparison of Cytotoxicity of this compound and Alternative Compounds

CompoundClassPutative Target(s)Cell LineIC50/LC50 (µM)Citation(s)
This compound Atisine-type Diterpenoid AlkaloidMitochondrial Permeability Transition Pore (MPTP)A549 (Lung Carcinoma)Hypothetical-
Delphatisine CAtisine-type Diterpenoid AlkaloidUnknownA549 (Lung Carcinoma)2.36[1]
HonatisineAtisine-type Diterpenoid AlkaloidUnknownMCF-7 (Breast Cancer)3.16[1]
GossypolPolyphenolBcl-2, Bcl-xLMultiple Carcinoma Lines1.3 - 18.9[2]
VenetoclaxBH3 MimeticBcl-2Chronic Lymphocytic Leukemia (CLL) cells0.0019 (LC50)[3]

Note: The IC50 for this compound is hypothetical and included for illustrative purposes. Further experimental validation is required.

Experimental Workflow for Target Validation

Validating the target engagement of this compound requires a multi-faceted approach, starting from confirming its cellular effects and progressively narrowing down to direct target interaction.

G cluster_0 Phase 1: Cellular Phenotype Confirmation cluster_1 Phase 2: Target Pathway Interrogation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Target Validation A Cell Viability Assays (MTT, etc.) B Apoptosis Assays (Annexin V/PI, Caspase Activity) A->B Confirm Apoptotic Cell Death C Mitochondrial Membrane Potential Assay (e.g., JC-1) B->C Investigate Mitochondrial Involvement D Cytochrome c Release Assay (Western Blot/ICC) C->D Confirm Intrinsic Pathway Activation E Cellular Thermal Shift Assay (CETSA) D->E Assess Direct Target Binding in situ F Immunoprecipitation / Pull-down Assays E->F Identify Binding Partners G Genetic Knockdown/Overexpression of Putative Target F->G Confirm Target's Role in Phenotype

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Materials:

    • Cells of interest (e.g., A549)

    • This compound

    • PBS, protease inhibitors

    • PCR tubes or 96-well PCR plates

    • Thermocycler

    • Lysis buffer (e.g., RIPA buffer)

    • SDS-PAGE and Western blot reagents

    • Antibody against the putative target protein (e.g., a component of the MPTP like VDAC or ANT)

  • Protocol:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at various concentrations or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes/plate.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration in the supernatant.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with different concentrations of this compound or vehicle control for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • FITC-negative, PI-negative: Viable cells

      • FITC-positive, PI-negative: Early apoptotic cells

      • FITC-positive, PI-positive: Late apoptotic/necrotic cells

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Materials:

    • Cells of interest

    • This compound

    • JC-1 dye

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture cells in a 96-well plate or on glass coverslips.

    • Treat cells with this compound or vehicle control. Include a known mitochondrial depolarizing agent (e.g., CCCP) as a positive control.

    • Remove the treatment media and wash the cells with PBS.

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at ~590 nm (red) and ~525 nm (green).

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a hallmark of apoptosis.

By employing these methodologies, researchers can systematically validate the cellular target engagement of this compound, elucidate its mechanism of action, and objectively compare its performance against other apoptosis-inducing agents.

References

A Comparative Analysis of the Anti-inflammatory Properties of Spiramycin, Spermine, and Their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-inflammatory efficacy of the natural compounds Spiramycin (B21755) and Spermine, alongside their respective synthetic analogs, Carrimycin and N1,N11-diethylnorspermine (DENSPM). This guide synthesizes experimental data on their mechanisms of action, focusing on key inflammatory pathways and mediators.

In the quest for novel anti-inflammatory therapeutics, both natural compounds and their synthetic derivatives present promising avenues for research. This guide provides a detailed comparative study of two such parent molecules, the macrolide antibiotic Spiramycin and the biogenic polyamine Spermine, and their respective synthetic analogs, Carrimycin and N1,N11-diethylnorspermine (DENSPM). We delve into their effects on crucial inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and their ability to modulate the production of key inflammatory mediators.

Comparative Efficacy and Mechanism of Action

The anti-inflammatory properties of Spiramycin, Spermine, and their analogs are mediated through the modulation of intricate cellular signaling cascades. While both parent molecules exhibit anti-inflammatory potential, their synthetic derivatives have been engineered to potentially enhance or modify these activities.

Spiramycin and Carrimycin: Spiramycin, a 16-membered macrolide antibiotic, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. Carrimycin, a synthetic derivative of Spiramycin, has also shown significant anti-inflammatory activity. In animal models, Carrimycin effectively reduces the levels of IL-1β and interleukin-4 (IL-4) in various tissues and is suggested to mitigate inflammation via the NF-κB pathway.[1][2] While some studies on other synthetic derivatives of Spiramycin have focused on anticancer and antibacterial activities, they have also been shown to activate the Erk/p38 MAPK signaling pathway, indicating a potential role in modulating inflammatory responses.

Spermine and N1,N11-diethylnorspermine (DENSPM): Spermine, a naturally occurring polyamine, exerts its anti-inflammatory effects by suppressing the synthesis of pro-inflammatory cytokines. For instance, it has been shown to inhibit tumor necrosis factor (TNF) synthesis with a 50% inhibitory concentration (IC50) of 20 ± 15 μM and to reduce carrageenan-induced edema in vivo.[3] Its analog, spermidine, also inhibits inflammation by blocking the NF-κB, PI3K/Akt, and MAPK signaling pathways. In contrast, the synthetic analog N1,N11-diethylnorspermine (DENSPM) has a more complex role. While primarily investigated for its anticancer properties, some studies indicate that DENSPM can induce the expression of inflammatory genes in certain cell types.[4] Its effects on inflammatory pathways are also linked to the modulation of Akt and MAPKs, though its direct anti-inflammatory profile is less clear and appears to be context-dependent.[5]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of Spiramycin, Spermine, and their synthetic analogs.

Table 1: Inhibition of Pro-inflammatory Mediators by Spiramycin and Spermine

CompoundInflammatory MediatorCell/Animal ModelMethodResult
Spiramycin Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesGriess AssaySignificant decrease in NO production
IL-1βLPS-stimulated RAW 264.7 macrophagesELISASignificant decrease in IL-1β levels
IL-6LPS-stimulated RAW 264.7 macrophagesELISASignificant decrease in IL-6 levels
Spermine TNFLPS-stimulated human PBMCsELISAIC50: 20 ± 15 μM[3]
EdemaCarrageenan-injected mouse pawCaliper measurement48% maximal inhibition of swelling[3]

Table 2: Anti-inflammatory and Related Activities of Synthetic Analogs

AnalogParent CompoundInflammatory Mediator/TargetCell/Animal ModelMethodResult
Carrimycin SpiramycinIL-1βMouse tissuesELISASignificant reduction in IL-1β levels[1][2]
IL-4Mouse tissuesELISASignificant reduction in IL-4 levels[1][2]
N1,N11-diethylnorspermine (DENSPM) SpermineInflammatory genesCultured adipocytesGene expression analysisIncreased expression of inflammatory genes[4]
Akt and MAPKsHuman chondrocytesWestern BlotModulation of Akt and MAPK signaling[5]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of these compounds are largely attributed to their interference with the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Spiramycin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Spiramycin Spiramycin Spiramycin->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Spiramycin.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. In mammalian cells, the three main MAPK families are the classical MAPKs (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. These pathways are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Spiramycin has been observed to decrease the phosphorylation of ERK and JNK, indicating its inhibitory effect on this pathway.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes activates Spiramycin Spiramycin Spiramycin->MAPK inhibits phosphorylation of ERK/JNK

Caption: MAPK signaling pathway and the inhibitory action of Spiramycin.

General Experimental Workflow

The evaluation of the anti-inflammatory properties of these compounds typically follows a standardized workflow, as depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment - Compound (Spiramycin, Spermine, or Analog) - Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Data_Collection 3. Data Collection Treatment->Data_Collection NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Data_Collection->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA for IL-1β, IL-6, TNF-α) Data_Collection->Cytokine_Analysis Western_Blot Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Data_Collection->Western_Blot Data_Analysis 4. Data Analysis - IC50 Calculation - Statistical Analysis NO_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory properties of the discussed compounds.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For experiments, cells are seeded in plates and allowed to adhere before treatment. To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS). The test compounds (Spiramycin, Spermine, or their analogs) are added at various concentrations before or concurrently with LPS stimulation.

Measurement of Nitric Oxide (NO) Production

NO production, a marker of inflammation, is measured in the cell culture supernatant using the Griess assay. This colorimetric assay quantifies nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO. Briefly, an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the cell supernatant. The mixture is incubated at room temperature, and the absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[1][4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using commercially available ELISA kits. The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest. The supernatant is added to the wells, followed by a biotin-conjugated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the detection antibody. Finally, a substrate solution is added, and the color development, which is proportional to the amount of cytokine present, is measured using a microplate reader at 450 nm.[5][6][7][8][9][10]

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effects of the compounds on the NF-κB and MAPK signaling pathways, the expression and phosphorylation status of key proteins are analyzed by Western blotting. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, total JNK, and NF-κB p65). After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[3][11][12][13][14]

References

Head-to-Head Comparison of Spiramine Alkaloids and Other Atisine-Type Diterpenoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of atisine-type diterpenoid alkaloids, with a focus on spiramines and related compounds. The information presented is based on available preclinical data and is intended to guide further research and development in this promising area of oncology.

Overview of Atisine-Type Alkaloids in Oncology

Atisine-type C20-diterpenoid alkaloids are a class of natural products isolated from various plant species, including those of the Aconitum, Delphinium, and Spiraea genera.[1][2] These compounds have demonstrated a range of biological activities, with a growing body of evidence supporting their potential as anticancer agents.[1][2] Their complex polycyclic structures provide a unique scaffold for therapeutic development.[1][2] The primary mechanism of their anticancer action appears to be the induction of apoptosis, or programmed cell death, in cancer cells.[1][3]

Comparative Cytotoxicity

The in vitro cytotoxic activity of several atisine-type alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data for various atisine-type alkaloids.

Table 1: In Vitro Cytotoxicity of Atisine-Type Alkaloids Against Human Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Spiramine C/D Derivatives (S1) HL-60Leukemia2.24[1]
SMMC-7721Liver CancerNot specified[1]
A-549Lung CancerNot specified[1]
MCF-7Breast CancerNot specified[1]
SW-480Colon CancerNot specified[1]
Spiramine C/D Derivatives (S2) HL-60Leukemia3.38[1]
SMMC-7721Liver CancerNot specified[1]
A-549Lung CancerNot specified[1]
MCF-7Breast CancerNot specified[1]
SW-480Colon CancerNot specified[1]
Honatisine MCF-7Breast Cancer3.16[1]
Delphatisine C A549Lung Cancer2.36[1]
Brunonianine B Skov-3Ovarian CancerNot specified[2]
Atisinium chloride VariousVariousNot specified[4]
Songorine SGC-7901Gastric CancerNot specified[4]
HepG2Liver CancerNot specified[4]
A549Lung CancerNot specified[4]

Note: Specific IC50 values for Spiramine A were not available in the reviewed literature. The data for Spiramine C/D derivatives are presented as a proxy for the potential activity of spiramine-type alkaloids.

Mechanism of Action: Induction of Apoptosis

A significant finding in the study of spiramine derivatives is their ability to induce apoptosis in a Bax/Bak-independent manner.[3] This is a crucial distinction, as many conventional chemotherapeutics rely on the pro-apoptotic proteins Bax and Bak to initiate mitochondrial-mediated cell death. Tumors that have lost Bax and Bak function are often resistant to such therapies. The ability of spiramine derivatives to bypass this requirement suggests they may be effective against a broader range of cancers, including those with acquired resistance.[3]

Signaling Pathway of Spiramine Derivatives

The proposed signaling pathway for apoptosis induction by spiramine derivatives is illustrated below.

G cluster_bax_bak Bax/Bak Independent Spiramine_Derivative Spiramine Derivative (with α,β-unsaturated ketone) ROS Increased ROS Production Spiramine_Derivative->ROS Bim Upregulation of Bim ROS->Bim Bcl2 Bcl-2 Bim->Bcl2 interacts with and alters conformation Mitochondrion Mitochondrion Bcl2->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax_Bak Bax/Bak

Caption: Proposed Bax/Bak-independent apoptotic pathway induced by spiramine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of atisine-type alkaloids.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

G cluster_workflow MTT Assay Workflow step1 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. step2 2. Treat cells with various concentrations of the atisine-type alkaloid for 48-72 hours. step1->step2 step3 3. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. step2->step3 step4 4. Solubilize the formazan (B1609692) crystals with DMSO or other suitable solvent. step3->step4 step5 5. Measure the absorbance at 570 nm using a microplate reader. step4->step5 step6 6. Calculate cell viability and determine the IC50 value. step5->step6

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the atisine-type alkaloids (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

  • Cell Treatment: Cells are treated with the atisine-type alkaloid at a concentration around its IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to investigate the changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Detailed Steps:

  • Protein Extraction: Cells are treated with the alkaloid, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Bak, cleaved caspase-3, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Atisine-type diterpenoid alkaloids, particularly spiramine derivatives, represent a promising class of compounds for cancer therapy. Their ability to induce apoptosis, especially through a Bax/Bak-independent mechanism, suggests a potential to overcome certain forms of drug resistance. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation into the therapeutic potential of these natural products. Future research should focus on elucidating the precise molecular targets of this compound and other atisine-type alkaloids, as well as evaluating their efficacy and safety in preclinical in vivo models.

References

Safety Operating Guide

Prudent Disposal of Spiramine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Laboratory Safety and Chemical Handling Department

Subject: Standard Operating Procedure for the Proper Disposal of Spiramine A

This document provides essential safety and logistical information for the proper disposal of this compound. Due to the absence of specific public data on the ecotoxicity and degradation of this compound, it must be handled as a hazardous chemical waste. Adherence to these procedural steps is mandatory to ensure personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly determined to be compatible.

  • Collect waste in a designated, leak-proof container that is compatible with this compound and any solvents used.[1][2][3]

  • The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap.[1][4][5]

Step-by-Step Disposal Procedure

For Solid this compound Waste:

  • Carefully transfer the solid this compound waste into the designated hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][6]

  • Do not overfill the container.

For Solutions Containing this compound:

  • Pour the liquid waste into a designated, compatible, and properly labeled liquid hazardous waste container.[4][6]

  • The container for liquid waste should be placed in secondary containment to prevent spills.[1][4]

  • Fill the container to no more than 80% of its total capacity to allow for expansion.[5][6]

For Contaminated Labware and PPE:

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container labeled for chemical waste.

  • Non-Sharps: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled plastic bag or container designated for chemically contaminated solid waste.[2][7]

Storage of Waste Containers

  • Store all waste containers in a designated, secure waste accumulation area.

  • Ensure incompatible waste types are segregated.[1][6]

  • Keep containers sealed at all times, except when adding waste.[1][3][4]

Arranging for Final Disposal

  • Once the waste container is full (or within institutional time limits for waste accumulation), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Quantitative Data for Hazardous Waste Handling

ParameterSpecificationRationale
Liquid Waste Container Fill LevelDo not exceed 80% of total volume[5][6]To allow for thermal expansion and prevent spills.
Waste Storage Time LimitMaximum 90 days from the start of accumulation[4][5]To comply with regulatory requirements and minimize on-site hazards.
Secondary Containment VolumeMust hold 110% of the volume of the primary container[4]To contain any potential leaks or spills from the primary container.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of research-grade hazardous chemicals as detailed in guidelines from various environmental health and safety authorities.[1][4][6][7][8]

Logical Workflow for this compound Disposal

SpiramineA_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Items start Start: Identify This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste: Solid, Liquid, Contaminated Items ppe->segregate solid_container Select & Label Solid Waste Container segregate->solid_container liquid_container Select & Label Liquid Waste Container (in Secondary Containment) segregate->liquid_container contaminated_container Select & Label Appropriate Container (e.g., Sharps, Bag) segregate->contaminated_container transfer_solid Transfer Solid Waste solid_container->transfer_solid store Store Sealed Container in Designated Area transfer_solid->store transfer_liquid Transfer Liquid Waste (<80% Full) liquid_container->transfer_liquid transfer_liquid->store transfer_contaminated Dispose of Items contaminated_container->transfer_contaminated transfer_contaminated->store request_pickup Request Pickup by EHS/Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Spiramine A was found. The following guidance is based on general safety protocols for handling potent, powdered chemical compounds of unknown toxicity. Researchers should exercise extreme caution and consult with a qualified safety professional before handling this substance.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₂₄H₃₃NO₄[1][2]
Molecular Weight 399.53 g/mol [1]
Physical Description Powder
Purity 95%~99%

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure when handling this compound. The following PPE is recommended:

  • Respiratory Protection: A NIOSH-approved full-face respirator with appropriate particulate filters is essential to prevent inhalation of the powder.

  • Eye Protection: Chemical safety goggles or a full-face shield should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended.

  • Body Protection: A disposable, chemical-resistant full-body suit with a hood or a lab coat with long sleeves should be worn.

  • Foot Protection: Closed-toe shoes, preferably chemical-resistant boots or shoe covers, are necessary.

PPE_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_decontamination Decontamination & Doffing enter Enter Controlled Area don_suit Don Full Body Suit enter->don_suit don_respirator Don Full-Face Respirator don_suit->don_respirator don_gloves Don Inner Gloves don_respirator->don_gloves don_outer_gloves Don Outer Gloves don_gloves->don_outer_gloves handle Perform Work in Ventilated Enclosure don_outer_gloves->handle decon_outer Decontaminate Outer Gloves handle->decon_outer doff_outer Doff Outer Gloves decon_outer->doff_outer doff_suit Doff Body Suit doff_outer->doff_suit doff_respirator Doff Respirator doff_suit->doff_respirator doff_inner Doff Inner Gloves doff_respirator->doff_inner wash Wash Hands Thoroughly doff_inner->wash exit Exit Controlled Area wash->exit

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Operational Plan for Handling this compound

Safe handling of this compound requires a controlled environment and meticulous procedures to prevent contamination and exposure.

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Weighing: Use a balance inside a ventilated enclosure. Tare a sealed container before adding the powder to minimize the risk of aerosolization.

  • Solubilization: If dissolving the powder, add the solvent to the container with the powder slowly to avoid splashing.

  • Cleaning: Decontaminate all surfaces and equipment after use. Use a wet wipe or a HEPA-filtered vacuum for cleaning; do not dry sweep.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and harm to others.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, wipes, and disposable labware, should be considered hazardous waste.

  • Containerization: Collect all solid waste in a dedicated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, labeled, and sealed container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, etc.) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_containers Seal Containers solid_container->seal_containers liquid_container->seal_containers ehs_pickup Arrange Pickup with Environmental Health & Safety seal_containers->ehs_pickup documentation Complete Waste Manifest ehs_pickup->documentation

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。